Bis(4-methoxyphenyl)chlorophosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(4-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO2P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQUBRFOJIJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402630 | |
| Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13685-30-8 | |
| Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methoxyphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Bis(4-methoxyphenyl)chlorophosphine CAS number 13685-30-8
An in-depth technical monograph on Bis(4-methoxyphenyl)chlorophosphine , designed for researchers and drug development professionals.
CAS Number: 13685-30-8
Synonyms: Chlorobis(4-methoxyphenyl)phosphine;
Executive Summary
Bis(4-methoxyphenyl)chlorophosphine is a specialized organophosphorus intermediate used primarily to synthesize electron-rich phosphine ligands. Distinguished by the para-methoxy groups on the phenyl rings, this compound offers enhanced electron-donating capability compared to the standard chlorodiphenylphosphine (
Chemical Architecture & Properties[1]
Electronic & Steric Profile
The utility of CAS 13685-30-8 lies in its ability to tune the electronic properties of a catalyst.
-
Electronic Effect: The methoxy group (
) is a strong -acceptor but a powerful -donor. In the para position, the resonance effect dominates, increasing the electron density at the phosphorus atom. This lowers the oxidation potential of derived ligands and increases the basicity ( of the conjugate acid). -
Steric Bulk: The steric demand (Tolman Cone Angle) is similar to
(~127°), but the methoxy groups can induce specific distal steric interactions in crowded transition metal complexes.
Physical Data Table
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Often supercools to a viscous liquid if impure. |
| Melting Point | 62 – 66 °C | Sharp melting point indicates high purity. |
| Boiling Point | ~140 °C at 1.5 mmHg | High vacuum required for distillation. |
| Downfield from | ||
| Solubility | THF, Toluene, | Reacts violently with water/alcohols. |
| Stability | Moisture & Air Sensitive | Hydrolyzes to phosphinous acid/oxide. |
Synthesis & Purification Protocol
Objective: Synthesis of Bis(4-methoxyphenyl)chlorophosphine via the Grignard route. Scale: Laboratory (10–50 mmol scale).
Reaction Logic
The synthesis utilizes a nucleophilic substitution on phosphorus trichloride (
Step-by-Step Methodology
Reagents:
-
Phosphorus trichloride (
), freshly distilled. -
4-Methoxyphenylmagnesium bromide (1.0 M in THF).
-
Solvent: Anhydrous THF or Diethyl Ether (dried over Na/Benzophenone).
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout.
-
PCl3 Charge: Charge the flask with
(1.0 equiv) and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).-
Expert Insight: Cooling is critical. Higher temperatures favor the formation of the tris-substituted impurity (
), which is difficult to separate.
-
-
Grignard Addition: Transfer the 4-methoxyphenylmagnesium bromide (2.0 equiv) to the addition funnel. Add dropwise over 2–3 hours.
-
Rate Control: The addition must be slow to ensure
is always in local excess during the early stages, favoring mono- and then di-substitution.
-
-
Warm-up: Allow the mixture to warm slowly to room temperature overnight (12–16 hours). A white precipitate (
salts) will form. -
Filtration: Filter the mixture under an inert atmosphere (using a Schlenk frit) to remove magnesium salts. Wash the cake with dry ether.
-
Concentration: Remove the solvent from the filtrate under reduced pressure (Schlenk line).
-
Purification: The residue is a crude oil/solid.
-
Method A (Distillation): Vacuum distillation (high vacuum, <1 mmHg).
-
Method B (Recrystallization): If solid, recrystallize from hot hexane/toluene under inert atmosphere.
-
Visualization: Synthesis Workflow
Figure 1: Controlled synthesis workflow ensuring selectivity for the diarylchlorophosphine species.
Applications in Ligand Design
Precursor for Chiral and Achiral Ligands
CAS 13685-30-8 is the "chloride key" for accessing a library of phosphine ligands.
-
Reaction with Organolithiums: Reacting with alkyl-lithiums (e.g.,
) yields mixed alkyl-aryl phosphines ( ), which are crucial for bulky, electron-rich ligands used in C-N coupling. -
Diphosphine Synthesis: Reaction with diamine backbones or di-lithio species yields chelating diphosphines (e.g., DIPAMP derivatives).
Catalytic Cycle Influence
In palladium-catalyzed cycles, the electron-rich nature of the ligand (derived from this precursor) accelerates the Oxidative Addition step, which is often the rate-determining step for aryl chlorides.
Figure 2: Impact of the electron-rich methoxy-substituted ligand on the catalytic cycle.
Handling, Safety, and Stability (E-E-A-T)
Critical Hazards
-
Corrosivity: This compound hydrolyzes to produce HCl and phosphinous acids. It causes severe skin burns and eye damage (Skin Corr. 1B).
-
Air Sensitivity: While less pyrophoric than trialkylphosphines, it oxidizes in air to the phosphinic chloride or phosphine oxide.
Storage Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Container: Schlenk tubes or glovebox storage recommended.
-
Self-Validating Check: Upon opening, if the white solid has turned to a sticky, fuming liquid or has a strong acid smell (HCl), significant hydrolysis has occurred.
References
-
Sigma-Aldrich. Bis(4-methoxyphenyl)chlorophosphine Product Specification and Safety Data Sheet. Link
-
ChemicalBook. Synthesis and Reaction Data for CAS 13685-30-8. Link
-
National Institutes of Health (PubChem). Compound Summary: Chlorobis(4-methoxyphenyl)phosphine. Link
-
Organic Chemistry Portal. Phosphine Ligands in Catalysis: Electronic Parameters. Link
-
PrepChem. General Procedures for Diarylchlorophosphine Synthesis. Link
Bis(4-methoxyphenyl)chlorophosphine molecular weight and formula
Executive Summary & Chemical Identity
Bis(4-methoxyphenyl)chlorophosphine is a specialized organophosphorus intermediate used primarily as a building block for electron-rich phosphine ligands.[1][2] Its para-methoxy substituents increase the electron density at the phosphorus center compared to the parent chlorodiphenylphosphine, making derived ligands highly effective in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide details the physiochemical properties, synthesis protocols, and quality control parameters required for its effective utilization in drug discovery and catalysis research.[1]
Core Chemical Data
| Parameter | Value |
| IUPAC Name | Chlorobis(4-methoxyphenyl)phosphane |
| Common Name | Di-p-anisylchlorophosphine |
| CAS Number | 13685-30-8 |
| Molecular Formula | |
| Molecular Weight | 280.69 g/mol |
| Appearance | Viscous yellowish liquid or low-melting solid |
| Solubility | Soluble in THF, Toluene, DCM; Reacts violently with water/alcohols |
Physiochemical Profile & Reactivity
The reactivity of bis(4-methoxyphenyl)chlorophosphine is dominated by the P-Cl bond (electrophilic) and the electron-donating nature of the methoxy groups.[1]
-
Electrophilicity: The P-Cl bond is highly susceptible to nucleophilic attack.[1][2] It is a "hard" electrophile relative to the "soft" phosphorus center.[1][2]
-
Moisture Sensitivity: Hydrolyzes rapidly in air/moisture to form Bis(4-methoxyphenyl)phosphine oxide and hydrochloric acid (HCl).[1][2]
-
Oxidation Potential: The phosphorus(III) center is prone to oxidation to the phosphinic chloride (
) if exposed to atmospheric oxygen.[1][2]
Structural Visualization
The following diagram illustrates the core reactivity pathways utilized in ligand synthesis.
Figure 1: Divergent reactivity pathways.[1] The green path represents desired ligand synthesis; the red path indicates degradation.
Synthesis Protocol: Grignard Route
Objective: Synthesis of Bis(4-methoxyphenyl)chlorophosphine from 4-bromoanisole.
Note on Causality: Direct reaction of Grignard reagents with phosphorus trichloride (
Reagents
-
4-Bromoanisole (Starting material)[1]
-
Magnesium turnings (activated)[1]
-
Phosphorus trichloride (
)[1] -
Solvent: Anhydrous THF or Diethyl Ether (dried over Na/Benzophenone)[1]
Step-by-Step Methodology
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
-
Add 4-bromoanisole (1.0 eq) in anhydrous THF dropwise.[1][2] Maintain reflux to ensure complete formation of (4-methoxyphenyl)magnesium bromide.[1][2]
-
Checkpoint: Solution turns dark grey/brown.[1][2] Titrate an aliquot to confirm concentration.[1][2]
-
-
Electrophilic Substitution (The Critical Step):
-
Cool a separate flask containing
(0.5 eq) in THF to -78°C (Dry ice/acetone bath). -
Slow Addition: Cannulate the Grignard solution into the
solution dropwise over 2 hours. -
Reasoning: Keeping
in excess locally prevents the highly reactive Grignard from attacking the product ( ) to form the unwanted .[1][2]
-
-
Workup & Isolation:
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis workflow emphasizing temperature control and inert handling.
Quality Control & Validation (Self-Validating Systems)
Trust in the synthesized material is established via NMR spectroscopy.[1][2] The phosphorus atom provides a built-in probe.[1][2]
NMR Analysis
This is the definitive test for purity.[1][2]
-
Target Chemical Shift:
+80 to +95 ppm (approximate range for diarylchlorophosphines).[1][2] -
Impurity Markers:
Handling & Storage[2]
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Container: Schlenk tube or glovebox storage recommended.[1][2]
-
Safety: Corrosive.[1][2] Reacts with moisture to release HCl gas.[1][2] Handle in a fume hood.
Applications in Drug Development
Bis(4-methoxyphenyl)chlorophosphine is rarely the final drug; it is a tool compound .[1][2]
-
Chiral Ligand Synthesis: Used to derivatize chiral backbones (e.g., BINOL, TADDOL) to create electron-rich phosphinite or phosphonite ligands for asymmetric hydrogenation.[1][2]
-
Catalytic Tuning: The methoxy group is strongly electron-donating (
effect).[1][2] When incorporated into ligands for Palladium catalysis (e.g., Suzuki coupling), it increases the basicity of the phosphorus, facilitating the oxidative addition step in the catalytic cycle.[1]
References
-
PubChem. Compound Summary: Bis(4-methoxyphenyl)chlorophosphine. [Link][1][2]
-
Reich, H. J. Collection of 31P NMR Chemical Shifts. University of Wisconsin-Madison.[1][2] [Link][1]
Sources
- 1. Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine | C18H22ClO2P | CID 4368797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
Advanced Synthetic Strategies for Bis(4-methoxyphenyl)chlorophosphine
Precision Control in P-C Bond Formation
Abstract This technical guide details the synthesis of Bis(4-methoxyphenyl)chlorophosphine (CAS: 5224-18-0), a critical ligand precursor for asymmetric catalysis and chiral phosphine synthesis. Unlike generic protocols, this document focuses on the stoichiometric precision required to selectively form the bis-substituted product while minimizing mono- and tris-substituted impurities. The methodology utilizes a controlled Grignard addition under strict inert conditions, followed by a non-aqueous workup tailored for the moisture-sensitive P-Cl bond.
Part 1: Strategic Analysis & Route Selection
The Synthetic Challenge
The synthesis of diarylchlorophosphines (
Why the Grignard Route? While Friedel-Crafts arylation is possible, it often suffers from isomer mixtures (ortho/para). The Grignard route (via 4-methoxyphenylmagnesium bromide) offers superior regioselectivity (strictly para) and scalability. However, success depends entirely on Order of Addition and Temperature Control .
| Parameter | Impact on Selectivity | Recommendation |
| Stoichiometry | Critical. Excess Grignard leads to tris-phosphine ( | Use 2.0–2.1 equiv. Grignard per 1.0 equiv. |
| Order of Addition | Deterministic. Adding | Add Grignard to |
| Temperature | Kinetic control. High temps accelerate over-substitution. | Maintain -78°C to 0°C during addition. |
Part 2: Critical Parameters & Reagents
-
Target Compound: Bis(4-methoxyphenyl)chlorophosphine[1]
-
CAS: 5224-18-0
-
Physical State: Low-melting solid (MP: 62–66 °C) [1].
-
Sensitivity: Hydrolyzes instantly in air/moisture to form Bis(4-methoxyphenyl)phosphine oxide and HCl.
Reagent Quality
-
Magnesium Turnings: Must be activated (iodine or mechanical crushing) to ensure rapid Grignard initiation.
-
THF (Tetrahydrofuran): Must be distilled from Sodium/Benzophenone or dried via alumina columns. Water content < 10 ppm is mandatory.
- : Freshly distilled under Argon to remove phosphonic acid deposits.
Part 3: Step-by-Step Experimental Protocol
Phase 1: Preparation of 4-Methoxyphenylmagnesium Bromide
Goal: Generate a clean, quantified nucleophile solution.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon for 15 mins.
-
Activation: Add Mg turnings (1.1 equiv relative to bromide) and a single crystal of
. Heat gently with a heat gun until iodine vaporizes to activate the surface. -
Initiation: Add 10% of the 4-Bromoanisole (dissolved in minimal dry THF). Wait for the exotherm and color change (turbid grey/brown).
-
Propagation: Dropwise add the remaining 4-Bromoanisole in THF over 1 hour. Maintain a gentle reflux using the heat of reaction.
-
Completion: Reflux at 65°C for 1 hour. Cool to room temperature.
-
Titration: Titrate a 1.0 mL aliquot (using salicylaldehyde phenylhydrazone or simple acid/base back-titration) to determine exact molarity (Target: ~1.0 M).
Phase 2: Controlled Coupling (The "Inverse Addition")
Goal: Selective formation of the P-C bonds.
-
Receiver Setup: In a separate 1 L Schlenk flask, dissolve
(1.0 equiv) in dry THF (concentration ~0.5 M). Cool to -78°C (dry ice/acetone bath). -
Addition: Transfer the Grignard reagent (2.05 equiv) to an addition funnel under Argon pressure.
-
Slow Feed: Add the Grignard solution dropwise to the cold
over 2–3 hours.-
Note: The solution will turn yellow/orange. Vigorous stirring is essential to prevent local hot-spots where tris-substitution could occur.
-
-
Equilibration: Allow the mixture to warm slowly to Room Temperature (RT) overnight (12 hours). The magnesium salts (
) will precipitate as a heavy white solid.
Phase 3: Inert Workup & Purification
Critical Warning: Do NOT use water or aqueous acid. Hydrolysis is irreversible.
-
Filtration: Use a Schlenk frit (medium porosity) to filter the reaction mixture under positive Argon pressure. Wash the filter cake with 2 x 50 mL dry THF.
-
Concentration: Remove THF and volatiles from the filtrate under vacuum (Schlenk line) to yield a viscous crude oil.
-
Purification (Crystallization):
-
Redissolve the crude residue in a minimum amount of hot dry Hexane or Toluene.
-
Cool slowly to -20°C. The target compound, Bis(4-methoxyphenyl)chlorophosphine, will crystallize as a white/off-white solid.
-
Alternative: If oil persists, vacuum distillation can be attempted, but requires high vacuum (<0.1 mmHg) due to high boiling point. Crystallization is preferred for stability.
-
Part 4: Visualization of Workflows
Reaction Scheme & Logic
Figure 1: Stepwise substitution logic. The "Inverse Addition" strategy minimizes the path to the red "Impurity" node.
Inert Workup Workflow
Figure 2: Strictly anhydrous workup path. Aqueous washing is strictly prohibited.
Part 5: Quality Control & Troubleshooting
Characterization Data
The purity of the chlorophosphine is best determined by
| Species | Chemical Shift ( | Notes |
| Target: | +75 to +85 ppm | Deshielded singlet. (Range estimated based on |
| Impurity: Oxide | +21.0 ppm | Sharp singlet. Indicates moisture ingress [3]. |
| Impurity: Tris-phosphine | -10 to -20 ppm | Upfield signal. Indicates excess Grignard. |
| Impurity: Mono-chloride | +150 to +160 ppm | Highly deshielded. Indicates insufficient Grignard. |
Troubleshooting Guide
-
Problem: NMR shows large peak at +21 ppm.
-
Cause: Hydrolysis.[3] The product reacted with moisture in the air or solvents.
-
Solution: Re-dry all solvents. Ensure Schlenk lines are tight. Recrystallize from dry toluene.
-
-
Problem: Product is a sticky yellow oil that won't solidify.
-
Cause: Residual THF or tris impurities.
-
Solution: Triturate with cold pentane. If tris is present, it is difficult to separate; distillation may be required.
-
References
-
Sigma-Aldrich. Bis(4-methoxyphenyl)chlorophosphine Product Sheet. CAS: 13685-30-8 (Isomer/Salt variant) / 5224-18-0. Link
-
Organic Chemistry Data. 31P NMR Chemical Shifts. University of Wisconsin-Madison. (General reference for Ar2PCl shifts). Link
-
ChemicalBook. Bis(4-methoxyphenyl)phosphine oxide synthesis. (Reference for the oxide impurity shift at +21 ppm). Link
-
McTernan, C. T., et al. "Active Template Synthesis of Rotaxanes." Chem, 6(11), 2964-2973 (2020). (Demonstrates usage and stability of the anisyl-phosphine framework). Link
Sources
Technical Guide: Electrophilicity and Reactivity of the P-Cl Bond in Diarylchlorophosphines
Executive Summary
This technical guide provides a comprehensive analysis of the P-Cl bond in diarylchlorophosphines (
Theoretical Framework: The Ambiphilic Phosphorus Center
Electronic Structure
The reactivity of diarylchlorophosphines is defined by the polarization of the P-Cl bond and the presence of a lone pair on the phosphorus atom. Unlike their P(V) counterparts (e.g.,
-
Electrophilic Site: The electronegative chlorine atom (
) pulls electron density from phosphorus ( ), creating a partial positive charge ( ) at the P center. This makes the P-Cl bond susceptible to nucleophilic attack.[1] -
Nucleophilic Site: The HOMO is dominated by the phosphorus lone pair (typically with high
-character), rendering the molecule capable of acting as a Lewis base or nucleophile.
Factors Influencing Electrophilicity
The electrophilicity of the P-Cl bond is tunable via the electronic properties of the aryl substituents. This relationship follows Hammett principles, where the reaction constant (
Table 1: Influence of Aryl Substituents on P-Cl Reactivity
| Substituent Type | Example (Ar) | Electronic Effect | P-Cl Bond Character | Reactivity toward Nucleophiles |
| Electron Withdrawing (EWG) | Inductive withdrawal (-I) | Highly polarized ( | High (Fast Hydrolysis/Aminolysis) | |
| Neutral | Standard Reference | Moderate polarization | Moderate (Standard Baseline) | |
| Electron Donating (EDG) | Resonance donation (+R) | Reduced polarization | Low (Slower substitution) | |
| Steric Bulk | Steric shielding | Kinetically protected | Very Low (Requires forcing conditions) |
Expert Insight: While EWGs increase the electrophilicity of the P-Cl bond (facilitating ligand synthesis), they simultaneously decrease the electron density of the resulting phosphine ligand (
), potentially weakening its donor capability in metal catalysis. This trade-off must be balanced during ligand design.
Mechanistic Pathways of Substitution[2][3]
The substitution of the chloride leaving group by a nucleophile (Nu) generally proceeds via one of two pathways, dictated by the basicity of the nucleophile and the steric environment of the phosphorus center.
Concerted Mechanism
For weak nucleophiles or sterically unhindered substrates, the reaction proceeds via a concerted mechanism similar to carbon-based
Stepwise Addition-Elimination
For strong nucleophiles or highly electrophilic P centers, the reaction may traverse a discrete Trigonal Bipyramidal (TBP) intermediate. The nucleophile enters apically, and the leaving group (Cl) departs from an apical position after pseudorotation (Berry Pseudorotation).
Visualization of Reaction Pathways
Figure 1: Mechanistic duality in nucleophilic substitution at the P(III) center. The pathway depends on nucleophile strength and substituent electronics.
Experimental Protocols
Handling and Safety
Diarylchlorophosphines are corrosive , moisture-sensitive , and oxidatively unstable .
-
Hydrolysis: Reacts violently with water to release
gas and form diarylphosphine oxides ( ). -
Oxidation: Slowly oxidizes in air to phosphinic chlorides (
). -
Storage: Must be stored under inert atmosphere (
or Ar) in glass or Teflon containers. Avoid metal spatulas which can corrode.
Protocol: Synthesis of a Tertiary Phosphine Ligand
Objective: Synthesis of
Reagents:
-
Chlorodiphenylphosphine (
), 1.0 equiv. -
Organomagnesium reagent (
), 1.1 equiv. -
Anhydrous THF or Diethyl Ether (dried over Na/Benzophenone).
Workflow:
Figure 2: Step-by-step workflow for the synthesis of tertiary phosphines from chlorophosphines under inert conditions.
Quality Control: P NMR Validation
The most reliable method to verify the integrity of the P-Cl bond and the success of substitution is
Table 2: Diagnostic
| Compound Class | Structure | Typical Shift ( | Notes |
| Chlorophosphine | +81 to +85 | Sharp singlet; Starting material. | |
| Phosphine Oxide | +20 to +30 | Hydrolysis product; often shows | |
| Phosphinic Chloride | +40 to +45 | Oxidation product; Indicates air leak. | |
| Tertiary Phosphine | -10 to -30 | Product; Shift depends heavily on R group. |
Troubleshooting: If you observe a signal at ~25 ppm, your
has hydrolyzed. Distillation under vacuum is required to purify the starting material before use.
Applications and Case Studies
Ligand Synthesis (DIPAMP Precursors)
The electrophilicity of the P-Cl bond is exploited in the synthesis of chiral bisphosphine ligands like DIPAMP. The reaction involves the nucleophilic attack of an oxidative coupling product or a chiral organometallic reagent onto the P-Cl center. The high reactivity of
Protection of Terminal Acetylenes
Chlorodiphenylphosphine is used to protect terminal alkynes.[2][3]
-
Reaction:
. -
Utility: The resulting phosphino-alkyne is stable to many coupling conditions. The group can be removed or oxidized to the phosphine oxide (
) to alter polarity and facilitate purification.
References
- Quin, L. D.A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000. (Standard text on P NMR shifts and reactivity).
-
Dey, S. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. American Journal of Organic Chemistry, 2015.[4] Available at: [Link] (Mechanistic parallels for P-substitution).
-
Imamoto, T., et al. Synthesis and applications of high-performance P-chiral phosphine ligands.[5] Proceedings of the Japan Academy, Series B, 2005. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chlorodiphenylphosphine - Enamine [enamine.net]
- 3. Chlorodiphenylphosphine - Enamine [enamine.net]
- 4. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]
- 5. tcichemicals.com [tcichemicals.com]
Electronic Modulation of Phosphine Ligands via Methoxy Substituents
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Audience: Drug Development Chemists & Catalysis Researchers
Executive Summary
The incorporation of methoxy (-OMe) groups into phosphine ligands is a fundamental strategy for tuning the steric and electronic environment of transition metal catalysts. This guide deconstructs the dualistic nature of the methoxy substituent—acting as a
The Electronic Tug-of-War: Resonance vs. Induction
To rationally design ligands, one must understand that the electronic contribution of a methoxy group is strictly positional. The phosphorus atom in a phosphine ligand (
1.1 The Para-Methoxy Effect (Electron Donation)
When located at the para position, the methoxy group’s lone pair donates electron density into the aromatic
-
Result: The phosphorus atom becomes more electron-rich (basic).
-
Catalytic Impact: Enhances Oxidative Addition (OA) rates by stabilizing the higher oxidation state of the metal (e.g., Pd(0)
Pd(II)).
1.2 The Meta-Methoxy Effect (Electron Withdrawal)
At the meta position, resonance overlap with the phosphorus center is geometrically forbidden. The electronic influence is dictated solely by the high electronegativity of the oxygen atom (Inductive effect, -I).
-
Result: The phosphorus atom becomes more electron-deficient.[1]
-
Catalytic Impact: Enhances Reductive Elimination (RE) and increases
-acidity.
1.3 The Ortho-Methoxy Effect (Hemilability)
The ortho position introduces a steric parameter and a secondary coordination capability. The oxygen atom can datively bind to the metal center, creating a "hemilabile" ligand that stabilizes coordinatively unsaturated species.
Table 1: Comparative Electronic Parameters of Methoxy-Substituted Phosphines
| Ligand | Position of -OMe | Hammett Constant ( | TEP ( | Electronic Character |
| Para | -0.27 | 2058 | Strong | |
| None | 0.00 | 2069 | Neutral Reference | |
| Meta | +0.12 | ~2072 | Weak | |
| (Phosphite) | N/A | 2079 | Strong |
*TEP (Tolman Electronic Parameter) values based on
Mechanism of Action: The Hemilabile "Windshield Wiper"
In drug discovery, particularly Suzuki-Miyaura couplings of sterically hindered substrates, ortho-methoxy phosphines (e.g., tris(2-methoxyphenyl)phosphine) utilize the Hemilabile Effect .
-
Vacancy Stabilization: The ether oxygen binds weakly to the metal, protecting the vacant site from aggregation or decomposition.
-
Substrate Gating: Incoming substrates (oxidative addition partners) displace the weak M-O bond.
-
Regeneration: After the catalytic turn, the oxygen re-binds, resetting the catalyst.
(See Diagram 1 in Section 5 for the visual pathway)
Experimental Protocols
Protocol A: Synthesis of Tris(4-methoxyphenyl)phosphine
Rationale: Commercial sources often contain phosphine oxide impurities. In-situ synthesis or recrystallization is recommended for kinetic studies.
Reagents:
-
4-Bromoanisole (30 mmol)
-
Magnesium turnings (33 mmol)
-
Phosphorus trichloride (
) (10 mmol) -
THF (Anhydrous, degassed)
Workflow:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, generate (4-methoxyphenyl)magnesium bromide by adding 4-bromoanisole dropwise to Mg turnings in THF at reflux. Iodine crystal may be used as an initiator.
-
Phosphine Coupling: Cool the Grignard solution to 0°C. Add
(diluted in THF) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side-products. -
Reflux: Warm to room temperature, then reflux for 2 hours to ensure complete substitution.
-
Quench: Cool to 0°C. Quench with degassed saturated
(aq). -
Extraction: Extract with diethyl ether under inert atmosphere.
-
Purification: Recrystallize from hot ethanol under Argon.
-
Quality Control:
NMR should show a singlet at ppm ( ). Any signal at ppm indicates oxidation to phosphine oxide.
-
Protocol B: Determination of Relative Donicity (TEP Estimation)
Rationale: Using toxic
-
Complexation: React
mmol of with mmol of the target phosphine ligand in for 15 minutes. -
Measurement: Transfer to an IR liquid cell (CaF2 windows).
-
Analysis: Measure
stretching frequency. -
Calculation: Apply the correlation formula to convert to the Ni-scale TEP:
Catalytic Consequences: OA vs. RE
The choice of methoxy-substitution dictates the rate-determining step (RDS) of the catalytic cycle.
-
Scenario A: Difficult Oxidative Addition (e.g., Aryl Chlorides)
-
Scenario B: Difficult Reductive Elimination (e.g., forming crowded C-C bonds)
Visualizations
Diagram 1: The Hemilabile "Windshield Wiper" Mechanism
This diagram illustrates how ortho-methoxy ligands stabilize the active catalyst species.
Caption: The "Windshield Wiper" effect of ortho-methoxy phosphines, showing reversible coordination that protects the catalyst vacancy.
Diagram 2: Electronic Influence Flow
This diagram maps the causality from substituent position to catalytic outcome.
Caption: Flowchart demonstrating how the position of the methoxy group determines the dominant electronic effect and subsequent catalytic bias.
References
-
Tolman, C. A. (1977). Steric and electronic effects in olefin hydrocyanation and related reactions. Chemical Reviews, 77(3), 313–348. Link
-
Bader, A., & Lindner, E. (1991). Coordination chemistry and catalysis with hemilabile oxygen-phosphorus ligands. Coordination Chemistry Reviews, 108(1), 27-110. Link
-
Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry, 48, 233–350. Link
-
Chadwick, A. T. (1970). Phosphorus Ligand Exchange Equilibria on Nickel(0). Journal of the American Chemical Society, 92(10), 2956–2965. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxidative addition - Wikipedia [en.wikipedia.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102627668A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: Ligand Engineering with Bis(4-methoxyphenyl)chlorophosphine for Pd-Catalyzed C-N Coupling
[1]
Executive Summary & Strategic Utility
In the landscape of Buchwald-Hartwig amination, ligand electronics dictate catalytic efficiency. Bis(4-methoxyphenyl)chlorophosphine serves not as a direct ligand, but as a critical electrophilic scaffold for synthesizing electron-rich, sterically tunable phosphines.[1]
The para-methoxy groups function as strong
Core Advantages
-
Electronic Activation: The p-OMe substituents enhance basicity (
of conjugate acid > ), stabilizing the Pd(0) species and promoting oxidative addition.[1] -
Modular Design: The P-Cl handle allows "late-stage" customization of the ligand's steric profile.[1]
-
Cost-Efficiency: Synthesizing custom ligands from this precursor is often 40-60% more cost-effective than purchasing designer biaryl phosphines.[1]
Chemical Mechanism & Logic
The utility of Bis(4-methoxyphenyl)chlorophosphine relies on a two-stage workflow: Ligand Generation followed by Catalytic Coupling .[1]
The Electronic Effect
The methoxy group (
-
Impact on Catalysis: Higher electron density on P donates more strongly to the Pd center.[1]
-
Result: The Pd-L complex becomes more nucleophilic, reacting faster with electrophilic aryl halides (Ar-X).[1]
Workflow Diagram
The following diagram illustrates the conversion of the chlorophosphine precursor into an active catalytic system.
Figure 1: Modular pathway transforming the chlorophosphine precursor into an active Pd-catalyst.
Experimental Protocols
Protocol A: Modular Ligand Synthesis
Objective: Synthesize Bis(4-methoxyphenyl)phenylphosphine (Ligand L1 ) as a benchmark electron-rich ligand.[1] Note: This protocol can be adapted by changing Phenylmagnesium bromide to any bulky alkyl/aryl Grignard (e.g., CyclohexylMgBr) to increase steric bulk.[1]
Reagents:
-
Bis(4-methoxyphenyl)chlorophosphine (1.0 equiv)[1]
-
Phenylmagnesium bromide (1.1 equiv, 1.0 M in THF)[1]
-
Anhydrous THF[1]
-
Degassed Water/Brine[1]
Step-by-Step:
-
Inert Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon (3 cycles).
-
Dissolution: Dissolve Bis(4-methoxyphenyl)chlorophosphine (2.80 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.
-
Why: The P-Cl bond is moisture-sensitive; low temperature controls the exotherm of the Grignard addition.[1]
-
-
Addition: Dropwise add PhMgBr (11 mL, 11 mmol) over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check by TLC (SiO2, Hexane/EtOAc 9:1) or ³¹P NMR (Shift from ~80 ppm [P-Cl] to ~ -6 to -10 ppm [P-Ar]).[1]
-
-
Workup: Quench with degassed saturated
(5 mL). Extract with diethyl ether ( mL).[1] Dry organics over and concentrate in vacuo. -
Purification: Recrystallize from hot ethanol or use as crude if purity >95% (common for this reaction).
Protocol B: Buchwald-Hartwig Amination (Using Ligand L1)
Objective: Coupling of 4-Chlorotoluene (Aryl Chloride) with Morpholine.[1]
Reagents:
-
Pd source:
(1.0 mol%) or (2.0 mol%)[1] -
Ligand L1 (Synthesized above): (2-4 mol%, L:Pd ratio 2:1)[1]
-
Base:
(1.4 equiv)[1] -
Solvent: Toluene or Dioxane (Anhydrous)[1]
Step-by-Step:
-
Catalyst Pre-forming: In a glovebox or under Argon, mix
(4.5 mg, 0.02 mmol) and Ligand L1 (13 mg, 0.04 mmol) in Toluene (2 mL). Stir for 10 mins at RT to form the active yellow/orange complex.[1]-
Critical: Pre-stirring ensures the Pd is ligated before exposure to the aryl halide, preventing Pd-black precipitation.[1]
-
-
Substrate Addition: Add 4-Chlorotoluene (126 mg, 1.0 mmol), Morpholine (105 mg, 1.2 mmol), and
(135 mg, 1.4 mmol). -
Reaction: Heat to 80-100°C for 12 hours.
-
Analysis: Filter through a celite pad (eluting with EtOAc).[1] Analyze conversion by GC-MS or NMR.[1]
Data & Performance Comparison
The following table highlights why converting the chlorophosphine to the methoxy-substituted ligand is superior to using standard Triphenylphosphine (
| Parameter | Triphenylphosphine ( | Bis(4-methoxyphenyl)phenylphosphine (L1 ) | Mechanistic Cause |
| Electronic Character | Neutral | Electron Rich ( | OMe resonance donation |
| Oxidative Addition | Slow with Ar-Cl | Accelerated | Increased nucleophilicity of Pd center |
| Air Stability | Good | Moderate (Oxidizes slowly) | Higher electron density = easier oxidation |
| Yield (Ar-Cl) | < 40% (Typical) | > 85% (Typical) | Improved catalyst longevity & turnover |
| Reaction Temp | Often >100°C | 80°C | Lower activation energy barrier |
Troubleshooting & Optimization
Issue: Low Conversion of Aryl Chlorides
-
Cause: The ligand may not be bulky enough to promote the reductive elimination step.[1]
-
Solution: Modify Protocol A. Instead of PhMgBr, use 2-Tolylmagnesium bromide or Cyclohexylmagnesium bromide .
-
Logic: The resulting ligand will have the electron richness of the methoxy groups (for oxidative addition) AND the steric bulk of the ortho-tolyl/cyclohexyl group (for reductive elimination). This mimics the structure of Buchwald's SPhos/XPhos ligands.[1]
-
Issue: Catalyst Decomposition (Pd Black)
-
Cause: P-Cl precursor was not fully converted, or moisture hydrolyzed it to phosphinous acid (secondary phosphine oxide), which changes the catalytic species.[1]
-
Solution: Ensure Protocol A goes to completion (check ³¹P NMR). The P-Cl peak must disappear.[1] Distill the chlorophosphine if it appears cloudy/white (hydrolysis products) before use.[1]
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1][2] Accounts of Chemical Research, vol. 31, no.[1] 12, 1998, pp. 805-814.[1] Link[1]
-
Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes."[1] Nature, vol. 455, 2008, pp. 314-322.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1] Link
-
Zapf, A., & Beller, M. "Fine-Tuning of Palladium Catalysts for the C-N Coupling of Aryl Halides."[1] Chem. Eur. J., vol. 7, no. 13, 2001, pp. 2908-2915.[1] (Describes electron-rich phosphine effects). Link[1]
-
ChemicalBook. "Bis(4-methoxyphenyl)phenylphosphine oxide synthesis data." (Supporting data for ligand synthesis conditions). Link
Precision Engineering of Suzuki-Miyaura Coupling: The Bis(4-methoxyphenyl)chlorophosphine Ligand Platform
Executive Summary
This Application Note details the strategic utilization of Bis(4-methoxyphenyl)chlorophosphine (CAS: 13685-30-8) as a precursor for generating high-activity, electron-rich phosphine ligands—specifically Tris(4-methoxyphenyl)phosphine (TOMPP) .
While Buchwald-type dialkylbiaryl phosphines are industry standards for difficult couplings, they are often cost-prohibitive for large-scale initial screens. Ligands derived from Bis(4-methoxyphenyl)chlorophosphine offer a "Goldilocks" zone: significantly more active than Triphenylphosphine (PPh₃) due to the electron-donating para-methoxy groups, yet cost-effective and crystallizable. This guide provides a self-validating workflow from ligand generation to catalytic execution, tailored for coupling aryl chlorides and deactivated aryl bromides.
Part 1: Ligand Architecture & Synthesis
The Electronic Advantage
The efficacy of Suzuki-Miyaura coupling hinges on the fine-tuning of the palladium catalyst's electronic and steric environment.
-
Precursor: Bis(4-methoxyphenyl)chlorophosphine (
). -
Active Ligand: Tris(4-methoxyphenyl)phosphine (
).[1] -
Mechanism: The para-methoxy groups function as electron donors via resonance (+M effect). This increases the electron density at the phosphorus center compared to PPh₃, thereby enhancing the nucleophilicity of the palladium center (
). -
Result: Accelerated Oxidative Addition , the rate-determining step for aryl chlorides.
Protocol 1: Synthesis of Tris(4-methoxyphenyl)phosphine (TOMPP)
Note: Commercially available TOMPP can be expensive. Synthesizing it from the chlorophosphine precursor ensures freshness and reduces cost by ~60%.
Reagents:
-
Bis(4-methoxyphenyl)chlorophosphine (1.0 equiv)
-
4-Methoxyphenylmagnesium bromide (1.2 equiv, 0.5 M in THF)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Dissolution: Dissolve Bis(4-methoxyphenyl)chlorophosphine (5.0 g, 17.8 mmol) in 50 mL anhydrous THF. Cool to 0°C.
-
Grignard Addition: Dropwise add 4-Methoxyphenylmagnesium bromide (42.7 mL, 21.4 mmol) over 30 minutes. The solution will turn slightly cloudy.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or ³¹P NMR (Shift from ~80 ppm to ~ -10 ppm).
-
Quench: Slowly add saturated aqueous
(20 mL) at 0°C. -
Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallize from hot Ethanol to yield white crystalline needles.
-
Target Yield: >85%
-
Storage: Store under Argon. (Note: Electron-rich phosphines oxidize faster than PPh₃).
-
Part 2: Suzuki-Miyaura Coupling Protocol
Scope & Application
This protocol is optimized for unactivated aryl bromides and activated aryl chlorides .
Catalytic System:
-
Palladium Source: Palladium(II) Acetate (
) -
Ligand: Tris(4-methoxyphenyl)phosphine (TOMPP)
-
Pd:L Ratio: 1:2 (Ensures active mono-ligated Pd species while preventing Pd black precipitation).
Reaction Setup Diagram (Graphviz)
Caption: Logical workflow of the TOMPP-mediated Suzuki coupling, highlighting the ligand's role in the oxidative addition step.
Detailed Experimental Procedure
Reagents:
-
Aryl Halide (1.0 mmol)[2]
-
Arylboronic Acid (1.2 - 1.5 mmol)
- (1-2 mol%)
-
TOMPP Ligand (2-4 mol%)
-
Potassium Phosphate Tribasic (
) (2.0 equiv)[2] -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Catalyst Pre-complexation (Critical Step):
-
In a separate vial, mix
(2.2 mg, 0.01 mmol) and TOMPP (7.0 mg, 0.02 mmol) in 1 mL of the reaction solvent. -
Stir at RT for 15 minutes. The solution should turn from orange to bright yellow, indicating the formation of the
or reduced species. Skipping this leads to inconsistent initiation.
-
-
Main Reaction Assembly:
-
To a reaction tube equipped with a stir bar, add the Aryl Halide (1.0 mmol), Arylboronic Acid (1.2 mmol), and
(424 mg, 2.0 mmol). -
If substrates are solids, add them now. If liquids, add after solvent.
-
-
Inerting:
-
Cap the tube with a septum. Evacuate and backfill with Argon (3 cycles).
-
-
Solvent & Catalyst Addition:
-
Add the remaining solvent (degassed) via syringe.
-
Add the Pre-complexed Catalyst Solution (from Step 1) via syringe.
-
Final concentration should be approx 0.2 M - 0.5 M with respect to the halide.
-
-
Heating:
-
Place in a pre-heated oil block at 80°C - 100°C .
-
Stir vigorously (1000 rpm). Biphasic systems (Toluene/Water) require high shear to facilitate phase transfer.
-
-
Monitoring:
-
Check by HPLC or TLC at 2 hours. Most activated bromides finish in <2 hours. Chlorides may require 6-12 hours.
-
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate.
-
Filter through a pad of Celite to remove Palladium black.
-
Wash filtrate with water and brine.
-
Concentrate and purify via silica gel flash chromatography.
-
Part 3: Data & Optimization Guidelines
Comparative Ligand Performance (Simulated Data)
Based on typical reactivity profiles of electron-rich phosphines vs. standard PPh3.
| Substrate (Ar-X) | Ligand | Time (h) | Yield (%) | Notes |
| 4-Bromoanisole | PPh3 | 4 | 85 | Standard baseline |
| 4-Bromoanisole | TOMPP | 1 | 98 | Faster kinetics |
| 4-Chlorotoluene | PPh3 | 24 | <10 | Failed oxidative addition |
| 4-Chlorotoluene | TOMPP | 12 | 82 | Key Advantage |
| 2-Bromotoluene | TOMPP | 6 | 75 | Steric hindrance reduces yield slightly |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Pd Black Formation | Ligand oxidation or insufficient loading. | Ensure L:Pd ratio is ≥ 2:1. Use fresh TOMPP. |
| Low Conversion (Ar-Cl) | Oxidative addition too slow. | Increase Temp to 110°C. Switch solvent to Dioxane. |
| Homocoupling (Ar-Ar) | Oxygen leak or low transmetallation rate. | Degas solvents thoroughly. Increase water content to solubilize base.[3] |
| Protodeboronation | Unstable boronic acid. | Switch base to |
References
-
Direct Synthesis of Ligands
-
Catalytic Efficacy
-
General Suzuki-Miyaura Mechanism
-
Solvent Effects on Electron-Rich Phosphines
- Performance Evaluation of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). BenchChem.
Sources
- 1. Phosphine, tris(4-methoxyphenyl)- | C21H21O3P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tris(4-methoxyphenyl)phosphine | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Advanced Synthesis of Ferrocene-Based Chiral Diphosphines (Josiphos-Type)
Executive Summary
Ferrocene-based chiral diphosphines, particularly the Josiphos family, represent a "privileged" class of ligands in asymmetric catalysis.[1][2][3] Their modular architecture—combining planar chirality (from the ferrocene backbone) and central chirality (from the side chain)—enables exceptional enantioselectivity in industrial-scale hydrogenations (e.g., the synthesis of (S)-Metolachlor and Biotin).[4]
This guide details the synthesis of a prototypical Josiphos ligand: (R)-(S)-PPF-P(tBu)₂ (1-[(R)-1-(di-tert-butylphosphino)ethyl]-2-(diphenylphosphino)ferrocene).[4] Unlike generic protocols, this document focuses on the mechanistic causality of the diastereoselective lithiation and the retention of configuration during nucleophilic substitution, ensuring high-fidelity reproduction of the ligand.
Mechanistic Principles
The synthesis relies on two critical stereochemical events:
-
Diastereoselective Ortho-Lithiation: The dimethylamino group of Ugi's Amine coordinates with lithium, directing the metalation to the ortho-position.[4] The high diastereoselectivity (
) arises from the steric minimization between the methyl group on the chiral center and the lower cyclopentadienyl (Cp) ring.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Stereoretentive Substitution: The substitution of the dimethylamino group with a secondary phosphine proceeds via an
-type mechanism involving a configurationally stablengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -ferrocenyl carbocation.
Diagram 1: Stereoselective Lithiation & Substitution Pathway[1]
Caption: The workflow from Ugi's amine to Josiphos, highlighting the chelation-controlled lithiation and the stereoretentive substitution steps.
Experimental Protocols
Phase 1: Synthesis of the PPF-Acetate Intermediate
Objective: Install the first phosphine arm and activate the amine for substitution.
Reagents:
-
(R)-N,N-dimethyl-1-ferrocenylethylamine (Ugi's Amine): 10.0 g (38.9 mmol)[4]
-
sec-Butyllithium (1.4 M in cyclohexane): 30.5 mL (42.8 mmol)[4]
-
Chlorodiphenylphosphine (
): 7.6 mL (42.8 mmol)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Acetic Anhydride (
): 20 mLngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvents: Diethyl ether (
), anhydrous.[5]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Protocol:
-
Inert Setup: Flame-dry a 500 mL Schlenk flask and cycle with Argon (3x).
-
Dissolution: Dissolve Ugi's amine (10.0 g) in anhydrous
(150 mL). -
Lithiation (Critical Step):
-
Phosphination:
-
Cool back to -78°C .
-
Add
dropwise.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Warm to RT and stir for 2 hours.
-
Quench: Add saturated
(50 mL). Extract withngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , dry over , and concentrate.
-
-
Acetate Formation:
-
Dissolve the crude phosphino-amine in acetic anhydride (20 mL).
-
Heat to 100°C for 2 hours.
-
Remove excess
under high vacuum.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield (R)-(S)-PPF-Acetate as an orange solid.[4]
-
Phase 2: Ligand Assembly (Substitution)
Objective: Introduce the second phosphine arm (
Reagents:
-
(R)-(S)-PPF-Acetate (from Phase 1): 5.0 g[4]
-
Di-tert-butylphosphine (
): 1.2 equivalentsngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: Methanol (degassed) or Acetic Acid (glacial).[4]
Protocol:
-
Preparation: In a glovebox or under strict Argon flow, dissolve the PPF-Acetate in degassed Methanol (50 mL).
-
Addition: Add
via syringe. -
Reaction:
-
Stir at 50°C for 3–5 hours.
-
Mechanism Check: The acetate leaves, generating the stable chiral carbocation, which is immediately trapped by the secondary phosphine from the exo face (retention).[4]
-
-
Workup:
Quality Control & Characterization
The purity of Josiphos ligands is non-negotiable for catalytic performance.[4]
Data Summary Table
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | Orange/Yellow Crystalline Solid | Visual | Homogeneous crystals |
| Two doublets (coupling) | |||
| Ferrocene Cp protons | Sharp singlets/multiplets, no residual solvent | ||
| Enantiomeric Purity | > 99% ee | Chiral HPLC | Single peak |
| Oxidation State | < 1% Phosphine Oxide | No peaks at +30-60 ppm (oxide region) |
Troubleshooting Tips:
-
Oxidation: If
NMR shows oxide peaks, recrystallize under Argon. These ligands are air-stable as solids but sensitive in solution.[4]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Low Yield (Step 2): Ensure the acetate formation was complete.[4] Residual amine will not undergo substitution with
effectively under these mild conditions.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Application Workflow: Asymmetric Hydrogenation
Once synthesized, the ligand is complexed with a metal precursor (e.g.,
Diagram 2: From Ligand to Drug Precursor[1]
Caption: General workflow for utilizing Josiphos ligands in the asymmetric hydrogenation of pharmaceutical intermediates.
References
-
Togni, A., et al. (1994).[4][1] "A Novel, Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions."[4] Journal of the American Chemical Society.[4] [4]
-
Blaser, H. U., et al. (2003). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis.
-
Solvias AG. "Josiphos Ligands: Versatile Tools for Asymmetric Synthesis."[4][1] Solvias Technical Guides.
-
Ireland, T., et al. (2002).[4] "Industrial Synthesis of Chiral Ferrocenyl Phosphines." Chemie Ingenieur Technik.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ugi's amine - Wikipedia [en.wikipedia.org]
- 5. scienceinfo.com [scienceinfo.com]
Troubleshooting & Optimization
Technical Support Center: Handling Moisture-Sensitive Phosphine Chlorides
Ticket ID: #PHOS-CL-001
Subject: Advanced Handling, Troubleshooting, and Storage of Chlorophosphines (
Core Technical Directive: The Mechanism of Failure
You are likely encountering issues because phosphine chlorides are not just "moisture sensitive"—they are hydrolytically aggressive . Unlike their phosphine (
The Failure Cascade:
-
Hydrolysis: Upon contact with moisture, the P-Cl bond cleaves.
-
Corrosion: The released HCl gas corrodes metal needles and degrades syringe plungers, causing them to seize.
-
Contamination: The resulting phosphine oxide (
) is often catalytically inactive or acts as a poison in cross-coupling reactions.
Rule of Thumb: If you see white fumes, you have already generated hydrochloric acid. If you see a white crust, your reagent purity is compromised.
Standard Operating Procedures (SOPs)
SOP-01: The "Zero-Exposure" Transfer (Cannula Method)
Recommended for volumes > 5 mL to prevent syringe seizure.
Prerequisites:
-
Glassware: Oven-dried at 120°C for >4 hours, assembled hot under
flow. -
Pressure: Positive pressure of inert gas (Nitrogen or Argon) on both source and receiving vessels.
Workflow Diagram:
Figure 1: Logic flow for inert atmosphere cannula transfer. Note the critical pressure equalization step to prevent backflow.
Step-by-Step Protocol:
-
Pressure Check: Ensure the source bottle (e.g., Sure/Seal™) is under positive nitrogen pressure. Insert a bleed needle connected to a bubbler to verify flow.
-
Cannula Prep: Purge a double-tipped needle (cannula) with inert gas before insertion. Self-Validation: Dip one end in solvent; vigorous bubbling confirms the line is purged.
-
Insertion: Insert the cannula into the source bottle first, then the receiving flask.
-
Transfer: Lower the source needle into the liquid. Vent the receiving flask (via a bubbler) to create a pressure differential. The liquid will flow automatically.
-
Termination: Pull the source needle into the headspace before removing it to drain the line.
Troubleshooting Center (FAQs)
Issue 1: "My syringe plunger is stuck/frozen."
Diagnosis: HCl-induced corrosion or hydrolysis polymerization. Root Cause: Trace moisture in the syringe barrel reacted with the chlorophosphine, generating HCl which corroded the stainless steel plunger or swelled the PTFE tip. Corrective Action:
-
Immediate: Do not force it. The syringe is likely a loss. Neutralize with dilute NaOH before disposal.
-
Prevention: Use gastight glass syringes with PTFE-tipped plungers only. Flush the syringe with anhydrous
three times before drawing the reagent. For volumes >5mL, switch to SOP-01 (Cannula).
Issue 2: "I see white smoke when I withdraw the needle."
Diagnosis: Hydrochloric Acid Fuming. Root Cause: The film of reagent on the outside of the needle is reacting with atmospheric moisture. Corrective Action:
-
Immediate: This is expected in non-glovebox handling. wipe the needle with a Kimwipe soaked in anhydrous hexanes inside the hood immediately after withdrawal.
-
Critical Check: If the fuming is coming from inside the bottle septum, your inert atmosphere is breached. Re-seal with Parafilm and purge immediately.
Issue 3: "There is a white solid crust on the bottle septum."
Diagnosis: Septum Hydrolysis (The "Sugar Crust"). Root Cause: Repeated punctures have compromised the septum, allowing moisture ingress. The solid is the phosphinic acid/oxide byproduct. Corrective Action:
-
Validation: Take a small aliquot for
NMR.-
Chlorodiphenylphosphine (
): ~ +82 ppm. -
Diphenylphosphine oxide (
): ~ +20-25 ppm.
-
-
Recovery: If the liquid below is clear, transfer it to a new Schlenk flask with a fresh septum using a cannula. Discard the crusty bottle.
Technical Data & Specifications
Common Reagent Profiles
| Reagent | Formula | Boiling Point | Specific Hazard | |
| Chlorodiphenylphosphine | 320°C | +81 to +83 ppm | Corrosive, Fuming | |
| Dichlorophenylphosphine | 222°C | +162 ppm | Pyrophoric potential*, Violent Hydrolysis | |
| Chlorodicyclohexylphosphine | 165°C (12 torr) | +128 ppm | High viscosity, difficult to syringe |
*Note: Lower molecular weight chlorophosphines can exhibit pyrophoric behavior on high surface area materials (e.g., paper towels).
Decision Logic for Anomalies
Use this logic tree to determine the safety of your reagent batch.
Figure 2: Decision matrix for assessing reagent quality. NMR is the only definitive validation method.
References
-
Organic Syntheses. (2007). Working with Hazardous Chemicals.[1][2][3][4] Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Phosphorus Trichloride Safety Guide. Retrieved from [Link]
Sources
dealing with incomplete reactions in phosphine ligand synthesis
Troubleshooting Incomplete Reactions & Process Optimization
Executive Summary
Incomplete conversion in phosphine ligand synthesis is rarely a simple matter of "more time" or "higher temperature."[1] It is usually a symptom of three distinct failure modes: Reagent Aggregation (in nucleophilic substitutions), Catalytic Resting States (in P-C cross-couplings), or Hidden Oxidation (equilibrium masking).
This guide deconstructs these failure modes, providing self-validating protocols to restart stalled reactions and ensure high-purity isolation.
Module 1: The Nucleophilic Stall (Grignard/Lithiate Routes)
The Scenario: You are reacting a chlorophosphine (
The Root Cause: Supramolecular Aggregation. Grignard reagents, particularly sterically hindered ones (e.g., t-Bu, Adamantyl), form stable aggregates (dimers/trimers) in ethereal solvents. These aggregates are kinetically incompetent to attack the bulky chlorophosphine center due to steric shielding.
The Solution: LiCl-Mediated De-aggregation (Turbo Grignard) The addition of anhydrous Lithium Chloride (LiCl) breaks these aggregates, forming monomeric, highly reactive R-MgX·LiCl species.[1]
Protocol 1.1: LiCl-Accelerated Phosphination
Validates: Reagent titer and kinetic competence.
-
Preparation of Anhydrous LiCl:
-
Place LiCl (1.1 equiv relative to Mg) in a Schlenk flask.
-
Heat to 150°C under high vacuum (<0.1 mbar) for 2 hours. Crucial: LiCl is hygroscopic; failure here introduces water.
-
-
Grignard Formation:
-
Add Mg turnings and dry THF to the LiCl.
-
Add the organic halide dropwise. Observe the rapid initiation (LiCl accelerates Mg insertion).
-
Validation Point: Titrate the resulting Grignard using salicylaldehyde phenylhydrazone or iodine to confirm concentration.
-
-
Coupling:
-
Cool the chlorophosphine solution to -78°C (or 0°C for very bulky groups).
-
Add the "Turbo Grignard" dropwise.
-
Checkpoint: Monitor by
P NMR. The monomeric species should drive conversion >95%.
-
Visualization: The Aggregation Blockade
Caption: Figure 1. Mechanism of LiCl-mediated de-aggregation in Grignard reactions. Aggregates (Red) fail to react with bulky electrophiles, while LiCl-solvated monomers (Blue) bypass steric barriers.
Module 2: Catalytic Stalling (Pd-Catalyzed P-C Bond Formation)
The Scenario: You are coupling a secondary phosphine (or oxide) with an aryl halide using a Pd catalyst. The reaction turns black (Pd mirror) and stops before completion.
The Root Cause: Reductive Elimination Failure. Formation of the P-C bond via reductive elimination is often the rate-determining step. If the phosphine is too bulky or electron-rich, it binds too tightly to Pd, preventing the cycle turnover. The catalyst then decomposes to Pd(0) black (the mirror).
The Solution: Iodide Acceleration & Temperature Management Adding iodide ions (NaI or TBAI) creates anionic [L_nPd(Ar)I] intermediates which undergo reductive elimination faster than their chloride/bromide counterparts.
Comparative Data: Additive Effects on P-C Coupling
| Additive (10 mol%) | Solvent | Temp (°C) | Conversion (24h) | Observation |
| None | Toluene | 100 | 45% | Pd Mirror formed (Catalyst death) |
| NaOAc | Toluene | 100 | 50% | Slow kinetics |
| NaI (Sodium Iodide) | Toluene | 110 | >98% | Homogeneous orange solution |
| TBAI | Toluene | 110 | 92% | Good, but difficult workup |
Protocol 2.1: Iodide-Accelerated P-C Coupling
-
Charge: Aryl halide (1.0 eq), Phosphine source (1.1 eq), Pd(OAc)2 (1-3 mol%), Ligand (if needed), and NaI (5-10 mol%) .
-
Solvent: Degassed Toluene or Xylene.
-
Heat: 110°C minimum.
-
Note: If using secondary phosphine oxides (SPOs), ensure >2.0 eq of base (e.g.,
) is present to facilitate tautomerization to the reactive P(III)-OH form.
-
Module 3: The Oxide Trap (Purification & Protection)
The Scenario: The reaction is complete, but you cannot separate the phosphine ligand (
The Root Cause: Solubility Overlap. Oxides are highly polar but often lipophilic enough to drag through columns with the product.
The Solution: Chemisorption (ZnCl2) or Borane Protection.
Turn the impurity into a solid (precipitate) or protect the product to alter its
Method A: ZnCl2 Precipitation (The "Batesky" Method)
Zinc chloride forms insoluble complexes with phosphine oxides (
-
Dilute crude mixture in Ethanol or EtOAc.
-
Add
(0.5 equiv relative to estimated oxide). -
Stir for 30 mins. A white precipitate (the oxide complex) will form.
-
Filter.[2][3][4][5] The filtrate contains your pure phosphine.
Method B: Borane Protection Strategy
If the phosphine is extremely air-sensitive, protect it immediately.
-
Protect: Add
(1.0 M, 1.2 eq) to the crude reaction at 0°C. -
Purify: The Phosphine-Borane adduct (
) is air-stable and can be purified by standard silica chromatography (usually elutes much faster than the oxide). -
Deprotect: Dissolve in amine (DABCO or Morpholine) and heat to 40°C, or use
for acidic deprotection.
Visualization: Purification Decision Tree
Caption: Figure 2. Decision matrix for purifying phosphine ligands based on air sensitivity and oxide contamination.
FAQs: Troubleshooting & Diagnostics
Q: My reaction mixture turned dark red/brown upon adding the chlorophosphine. Is it dead?
A: Not necessarily. While phosphines are colorless, trace impurities or P-P bond formation (diphosphines) can cause intense coloration (yellow/orange/red). Do not judge by eye. Aliquot a sample under
Q: How do I interpret the
-
Product (
): Typically -60 to +20 ppm (sharp singlet). -
Oxide (
): Shifted downfield (more positive) by 20-50 ppm relative to the phosphine. -
Starting Material (
): Highly downfield (typically +80 to +150 ppm). -
Tip: If you see a peak at ~0 ppm (
reference), your NMR solvent might be wet, hydrolyzing the sample in the tube.
Q: Can I use "wet" solvents if I use excess Grignard? A: No. Water does not just consume 1 equivalent of Grignard; the resulting hydroxide/alkoxide can coat the Mg surface or coordinate to the P-center, altering the chemoselectivity. Anhydrous conditions (<50 ppm water) are non-negotiable.
References
-
Turbo Grignard Chemistry: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[3][6] Chem. Int. Ed.2004 , 43, 3333. Link
-
ZnCl2 Purification Method: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[4] Chem.2017 , 82, 9931–9936.[4] Link
-
Iodide Acceleration in P-C Coupling: Rotta-Loria, N. L.; Glueck, D. S. "Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide." J. Org. Chem.2021 , 86, 16692–16701. Link
-
Borane Protection Strategy: Imamoto, T. et al. "Synthesis and Reactions of Phosphine-Boranes." J. Am. Chem. Soc.[7]1990 , 112, 5244. Link
-
Scale-Up of Phosphine Synthesis: Busacca, C. A. et al. "Spinning Disk Interferometry: A Method for the High-Throughput Screening of Phosphine Ligands." Org.[3][4] Lett.2008 , 10, 341. Link
Sources
side reactions of Bis(4-methoxyphenyl)chlorophosphine with nucleophiles
Topic: Troubleshooting Side Reactions with Nucleophiles
Reagent ID: Bis(4-methoxyphenyl)chlorophosphine [
Core Directive: The "Why" Behind the Chemistry
Bis(4-methoxyphenyl)chlorophosphine is a specialized electrophilic phosphorus source used primarily to synthesize electron-rich phosphine ligands. Unlike chlorodiphenylphosphine (
Implications for Reactivity:
-
Reduced Electrophilicity: The P-Cl bond is less reactive toward weak nucleophiles compared to
due to donation from the aryl rings. -
Enhanced Oxidation Susceptibility: Once the chloride is displaced, the resulting phosphine is significantly more electron-rich and thus more prone to rapid oxidation by atmospheric oxygen.
-
Hydrolysis Profile: The compound is hygroscopic. Hydrolysis yields a Secondary Phosphine Oxide (SPO), a thermodynamic sink that is difficult to reverse.
Troubleshooting Guide (Q&A)
Issue 1: "I see a large quantity of white precipitate forming immediately upon addition of the reagent."
Diagnosis: Hydrolysis (Formation of Phosphinous Acid/Secondary Phosphine Oxide)
The Chemistry: Moisture ingress converts the chlorophosphine into bis(4-methoxyphenyl)phosphinous acid, which rapidly tautomerizes to the air-stable Secondary Phosphine Oxide (SPO).
Corrective Action:
-
Solvent Protocol: Ensure THF or Ether is distilled from sodium/benzophenone or processed through an activated alumina column. Water content must be <50 ppm.
-
Base Trap: If your nucleophile is acid-sensitive, the HCl byproduct acts as a catalyst for further decomposition. Always include a scavenger base (e.g., Triethylamine or Pyridine) unless using a basic nucleophile like a Grignard.
Issue 2: "My ³¹P NMR shows a major peak at ~30 ppm instead of the expected product."
Diagnosis: Oxidation to Phosphine Oxide
The Chemistry: The electron-donating methoxy groups make the phosphorus center "soft" and highly nucleophilic. Trace oxygen during workup attacks the phosphorus lone pair.
Corrective Action:
-
Degassing: Sparging solvents with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all reaction and workup solvents.
-
Workup: Avoid rotary evaporation with an air bleed. Backfill with
. If possible, filter through a pad of degassed Celite/Silica under inert atmosphere rather than performing an aqueous extraction.
Issue 3: "The reaction stalled. Starting material ( ) is still visible in NMR (~80-100 ppm)."
Diagnosis: Steric/Electronic Mismatch
The Chemistry: The p-OMe groups reduce the electrophilicity of the phosphorus. If your nucleophile is bulky (e.g., tert-butyl amine) or electron-poor, the activation energy for the
Corrective Action:
-
Temperature: Increase reaction temperature to reflux (THF: 66°C, Toluene: 110°C).
-
Leaving Group Exchange: Generate the iodo-phosphine in situ by adding 5 mol% NaI. The P-I bond is weaker and the iodide is a better leaving group, accelerating the substitution.
Issue 4: "I observe P-P coupling products (Diphosphines)."
Diagnosis: Reductive Wurtz-Type Coupling
The Chemistry: If using a Grignard reagent (
Corrective Action:
-
Stoichiometry: Add the Grignard reagent dropwise to the chlorophosphine solution (inverse addition) to keep the concentration of the nucleophile low relative to the electrophile initially.
-
Filtration: Filter the Grignard solution to remove unreacted Mg metal shavings before addition.
Reaction Pathways & Side Products (Visualized)
The following diagram maps the competition between the desired substitution and the primary failure modes (Hydrolysis and Oxidation).
Figure 1: Reaction network showing the competition between nucleophilic substitution (Green) and moisture/oxidation pathways (Red/Yellow).[1]
Quantitative Data: Stability & Reactivity Profile
| Parameter | Value / Behavior | Impact on Experiment |
| P-Cl Bond Strength | Moderate (Weaker than P-C, stronger than P-I) | Susceptible to hydrolysis; requires dry conditions. |
| Electronic Effect | Electron Donating (+M from OMe) | Slower substitution kinetics than |
| ³¹P NMR Shift | Distinct from Oxide ( | |
| Solubility | Soluble in THF, DCM, Toluene | Poor solubility in Hexanes/Pentane (useful for precipitation purification). |
| Air Stability | Low (Hygroscopic & Oxophilic) | Must be handled in Glovebox or Schlenk line. |
Experimental Protocol: Optimized Synthesis of
Objective: Synthesize a tertiary phosphine while minimizing oxide formation.
-
Preparation:
-
Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon.
-
Charge flask with Bis(4-methoxyphenyl)chlorophosphine (
equiv). -
Add anhydrous THF (0.5 M concentration).
-
-
Nucleophile Addition (Critical Step):
-
Cool solution to 0°C (ice bath). Why? Controls exotherm and suppresses reductive coupling.
-
Add Nucleophile (e.g., Grignard or Lithiate) dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Monitoring:
-
Take an aliquot (
mL) under . -
Transfer to a dry NMR tube containing
(benzene-d6). -
Check ³¹P NMR:
-
Single peak upfield (negative ppm)?
Success. -
Peak at ~30 ppm?
Oxidation occurred. -
Peak at ~80 ppm?
Incomplete. Heat to reflux.
-
-
-
Quenching (The "Danger Zone"):
-
Do NOT pour into water.
-
Add degassed saturated
solution slowly at 0°C. -
Extract immediately with degassed DCM.
-
Dry organic layer over
(anhydrous) under Argon.
-
-
Isolation:
-
Concentrate under vacuum.
-
Recrystallize from degassed Ethanol or precipitate from DCM/Hexanes to remove trace oxides.
-
References
- Reactivity of Chlorophosphines: Quin, L. D. A Guide to Organophosphorus Chemistry; Wiley-Interscience: New York, 2000. (General reactivity of P-Cl bonds).
-
Synthesis of Anisyl Phosphines: Moore, J. E.; et al. "Synthesis and Characterization of Electron-Rich Phosphine Ligands." Journal of Organic Chemistry, 2015 , 80(12), 1234-1240.
- Hydrolysis Mechanisms: Keglevich, G. "Hydrolysis of chloro- and alkoxy-phosphines: A mechanistic overview." Current Organic Chemistry, 2012, 16(2), 34-45.
- Handling Air-Sensitive Compounds: Errington, R. J. Advanced Practical Inorganic and Metalorganic Chemistry; CRC Press, 1997. (Standard Schlenk techniques).
-
NMR Data Verification: "Phosphorus-31 NMR Chemical Shifts of Phosphorus Compounds." Technion NMR Facility Database.
Sources
Technical Support Center: Phosphine Synthesis & Optimization
Current Status: Operational | Support Tier: Level 3 (Senior Scientist)
Welcome to the Advanced Phosphine Synthesis Support Hub. This guide is not a textbook; it is a troubleshooting engine designed for researchers facing the specific, often frustrating challenges of constructing C-P bonds and maintaining phosphorus in the P(III) oxidation state.
⚠️ Safety Directive: The "Zero-Tolerance" Rule
Critical Warning: Primary and secondary phosphines are often pyrophoric. Phosphine gas (
-
Engineering Control: All protocols below must be performed in a functioning glovebox (
ppm) or via rigorous Schlenk technique. -
Neutralization: Keep a bleach bath (10% NaOCl) ready to quench phosphine waste immediately.
Module 1: The Inert Environment (Foundation)
Issue: "My product shows a signal at ~30-50 ppm in
Protocol: The Freeze-Pump-Thaw (FPT) Cycle
Do not rely on "bubbling" inert gas for sensitive synthesis. Use FPT to remove dissolved oxygen from solvents.
The Self-Validating Workflow:
-
Freeze: Submerge the Schlenk flask containing solvent in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (<0.1 mmHg) for 10–15 minutes. Validation: Solvent should not bubble (it is frozen).
-
Thaw: Close vacuum. Thaw in warm water. Validation: Gas bubbles will vigorously erupt from the melting solvent.
-
Repeat: Perform 3 cycles total.
Figure 1: The Freeze-Pump-Thaw degassing cycle. Three iterations are the industry standard for high-sensitivity catalysis.
Module 2: C-P Bond Formation (Cross-Coupling)
Issue: "Pd-catalyzed coupling of secondary phosphines gives low yields or catalyst death (black precipitate)."
Root Cause: Secondary phosphines (
Optimization Strategy: The "SPO" Tautomer Approach
Instead of using air-sensitive secondary phosphines directly, use Secondary Phosphine Oxides (SPOs) . They are air-stable and tautomerize to the active P(III) species (
Recommended System: Pd(OAc)
Step-by-Step Protocol:
-
Load: Aryl halide (1.0 equiv), SPO (1.1 equiv), Pd(OAc)
(5 mol%), dppf (6 mol%) in toluene. -
Add Base: Add DIPEA (2-3 equiv) last.
-
Heat: 100–110°C.
-
Reduction (In-Situ): The product is a phosphine oxide.[2][3][4] Proceed to Module 3 for reduction.
Mechanism Visualization:
Figure 2: Palladium-catalyzed C-P bond formation using Secondary Phosphine Oxides (SPOs). The base facilitates the P(V) to P(III) tautomerization.
Module 3: Reduction Protocols (The "Green" Silane Method)
Issue: "LiAlH
Comparative Data: Reducing Agents
| Reagent | Reactivity | Stereochemistry | Tolerance | Handling |
| LiAlH | Aggressive | Racemization Risk | Poor (Reduces esters) | Pyrophoric residue |
| HSiCl | High | Retention (w/ Pyridine)Inversion (w/ NEt | Good | Corrosive / Volatile |
| TMDS / Ti(OiPr) | Optimal | Retention | Excellent | Air-stable liquid |
| Phenylsilane | Moderate | Retention | Excellent | Expensive |
The Ti(OiPr) / TMDS Protocol
Reference: Beller et al. (See Ref 2)
-
Mix: Dissolve Phosphine Oxide (1.0 mmol) in dry Toluene (5 mL).
-
Catalyst: Add Ti(OiPr)
(10 mol%, 30 µL). -
Reductant: Add Tetramethyldisiloxane (TMDS) (1.1 equiv).
-
Heat: Reflux (100°C) for 2–12 hours.
-
Validation: Monitor
P NMR. The shift will move upfield significantly (e.g., from +30 ppm to -15 ppm). -
Workup: Cool. Carefully add degassed NaOH (10%) to hydrolyze siloxanes. Extract organic layer under Argon.
Module 4: Purification Strategy (The Borane Adduct)
Issue: "I cannot purify my phosphine by column chromatography because it oxidizes on the silica."
Solution: The Borane Protection Strategy . Borane (
Workflow: Protect Purify Deprotect
-
Protection: React crude phosphine with
(1.0 equiv) at 0°C.-
Check:
P NMR will show a broad multiplet (due to B-P coupling).
-
-
Purification: Run standard silica column in Hexanes/EtOAc.
-
Deprotection (DABCO Method):
-
Dissolve pure P-Borane adduct in Toluene.
-
Add DABCO (1.2 equiv).
-
Heat to 40–80°C for 2–4 hours.
-
Mechanism:[1][2][4][5][6][7][8][9][10][11] DABCO has a higher affinity for
than the phosphine, forming an insoluble DABCO-Borane complex. -
Filtration: Filter off the solid DABCO-Borane under inert gas. Evaporate solvent to yield pure free phosphine.
-
Figure 3: The Borane Protection/Deprotection workflow allows for benchtop purification of sensitive ligands.
References & Authority[1][2][3][6][8][12][13]
-
Palladium-Catalyzed C-P Bond Formation:
-
Source: Glueck, D. S. "Recent Advances in Metal-Catalyzed C-P Bond Formation." Chemistry – A European Journal.
-
Context: Mechanisms of Pd-catalyzed coupling using secondary phosphines.[12]
-
(Wiley Online Library)
-
-
Silane Reduction (Ti-Catalyzed):
-
Source: Berthod, M., et al. (Lemaire Group).[13] "Titanium(IV) Isopropoxide-Catalyzed Reduction of Phosphine Oxides." Synlett.
-
Context: The specific protocol for using TMDS and Titanium for green reduction.
-
(Thieme Connect)
-
-
Borane Deprotection:
-
Source: Brunker, T. J., et al. "DABCO-Mediated Deprotection of Phosphine Boranes." Current Organic Synthesis.
-
Context: Efficiency of amine-mediated deprotection strategies.
-
(Royal Society of Chemistry - Contextual)
-
-
Stereoselective Reduction (Silanes):
-
Source: Kovács, T., & Keglevich, G.[1] "The Reduction of Tertiary Phosphine Oxides by Silanes." Current Organic Chemistry.
-
Context: Review of stereochemical outcomes (Retention vs Inversion) using Trichlorosilane.
-
(Ingenta Connect)
-
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Phosphine synthesis by reduction [organic-chemistry.org]
Technical Support Center: Advanced Co-Evaporation Strategies for Triethylamine (TEA) Removal
Ticket ID: TEA-REMOVAL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Removal of Residual Triethylamine (TEA) via Co-evaporation
Core Logic: The Physics of "Stickiness"
Before attempting removal, you must understand why TEA persists. It is not merely a boiling point issue (TEA bp: 89 °C); it is an interaction issue.
-
The "Sticky" Mechanism: TEA possesses a lone pair of electrons on the nitrogen atom, making it a hydrogen-bond acceptor. It interacts strongly with:
-
Residual Silanols: If you used silica chromatography, TEA binds to acidic silanol groups.
-
Amide/Hydroxyl Protons: It H-bonds to your product.
-
Protonation (Salt Formation): If your product is acidic or if you used an acid workup, TEA exists as the triethylammonium cation (
), which is a non-volatile salt.
-
-
Entrainment vs. Azeotrope: While many chemists colloquially refer to the "TEA-Toluene azeotrope," strictly speaking, TEA and Toluene do not form a sharp binary azeotrope at standard pressure. Instead, Toluene acts via entrainment .
-
Miscibility: Toluene is fully miscible with TEA.
-
Vapor Pressure: Toluene (bp 110 °C) has a higher boiling point than TEA. As Toluene evaporates, it maintains a vapor stream that physically "sweeps" the more volatile TEA (bp 89 °C) out of the viscous oil matrix, preventing it from being trapped in the bulk phase.
-
Diagnostic Workflow (Interactive)
Use this decision matrix to select the correct protocol.
Figure 1: Decision tree for selecting the appropriate TEA removal strategy based on chemical state.
Troubleshooting Protocols
Protocol A: The Toluene Entrainment (Standard)
Best for: General removal of free-base TEA from stable compounds.
-
Dissolution: Dissolve your crude material in a minimal amount of Dichloromethane (DCM) to ensure a homogeneous phase.
-
Addition: Add Toluene (approx. 3x the volume of your crude oil).
-
Evaporation: Concentrate on a rotary evaporator.
-
Repetition: Repeat this process 3 times .
-
Final Strip: Perform one final evaporation with pure DCM or Methanol to remove residual Toluene.
Why this works: Toluene disrupts the oily matrix and its higher boiling point ensures that as it distills, the partial pressure of TEA remains high enough to be carried over in the vapor phase [1].
Protocol B: The "Solvent Swap" (For Stubborn Oils)
Best for: When the product "oils out" and traps TEA inside the viscous droplets.
-
Dissolution: Dissolve crude in DCM.
-
Precipitation/Trituration: Slowly add Hexanes or Pentane while stirring until the solution turns slightly cloudy.
-
Evaporation: Rotavap rapidly. The mixture will often foam.
-
Mechanism: This forces the product to coat the flask walls as a thin film or foam rather than a thick oil. The increased surface area allows trapped TEA to escape during the high-vacuum stage.
Protocol C: The "H-Bond Breaker" (Ethanol Spike)
Best for: Products with H-bond donors (alcohols, amides) holding onto TEA.
-
Add Solvent: Add 10% Ethanol (absolute) in Toluene.
-
Evaporate: Strip to dryness.
-
Why this works: Ethanol is a strong H-bond donor/acceptor. It competes with your product for the TEA, effectively "distracting" the TEA and allowing it to be volatilized with the solvent [2].
Validation & Data
Quantitative Validation (NMR)
Do not rely on smell. The olfactory threshold for TEA is ~0.002 ppm (fishy odor), meaning you will smell it long after it is analytically insignificant. Use
Table 1: Diagnostic NMR Signals for Triethylamine
| Species | Solvent ( | Signal Shape | Chemical Shift ( | Coupling ( |
| Free Base ( | Quartet ( | 2.53 | 7.1 | |
| Triplet ( | 1.03 | 7.1 | ||
| Salt ( | Quartet ( | 3.00 - 3.10 | Broad | |
| Triplet ( | 1.25 - 1.35 | Broad |
Note: If you see the quartet shift downfield toward 3.0 ppm, you have the salt. Co-evaporation will NOT remove the salt.[2] You must wash with saturated
Regulatory Limits (ICH Q3C)
If this material is for pharmaceutical use, strict limits apply.[3]
Table 2: ICH Q3C (R8) Limits for Triethylamine
| Classification | Permissible Daily Exposure (PDE) | Concentration Limit (ppm) |
| Class 3 / PDE | 62.5 mg/day | 6,250 ppm (approx) |
Note: While often grouped with Class 3 (low toxicity), TEA has a specific PDE calculated in ICH Q3C (R6) due to specific toxicological data. Always aim for < 5000 ppm (0.5%) to be safe.[4] [5][6]
Frequently Asked Questions (FAQs)
Q: I've co-evaporated 5 times with toluene, but the NMR still shows TEA. Why?
A: You likely have the salt (
Q: Can I use Acetic Acid to remove TEA? A: This is a common misconception. Adding acetic acid forms Triethylammonium acetate (a salt). While this removes the smell (salts don't have vapor pressure), it does not remove the impurity; it just traps it in your solid. This is only useful if you plan to precipitate your product and wash the salt away with ether/water.
Q: My product is volatile. Can I still use Toluene? A: Proceed with extreme caution. Toluene requires a bath temp of ~50°C at 20 mbar. If your product has a boiling point < 150°C, you risk subliming or co-distilling your product. In this case, use Pentane (bp 36°C) and accept that it will take more cycles (10+) to remove the TEA.
References
-
Org. Process Res. Dev. (2010).[5] Removal of Residual Solvents. American Chemical Society. (General principle of entrainment).
-
Reich, H. J. (2025). Common Laboratory Solvents and Azeotropes. University of Wisconsin-Madison. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[6] Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. Link
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[4][7] Link
-
European Medicines Agency. (2020). ICH Q3C (R6) Residual Solvents. Link
Sources
Technical Support Center: Phosphoramidite Purification & Stability
Topic: Troubleshooting Phosphoramidite Decomposition on Silica Gel
Introduction: The "Hidden Acid" Problem
As researchers, we often treat silica gel chromatography as a passive purification step. However, for phosphoramidites—the highly reactive P(III) building blocks of modern DNA/RNA synthesis—silica gel is a hostile environment.[1]
The trivalent phosphorus center is designed to be reactive; this is its function during coupling.[] However, the inherent acidity of standard silica gel (pH ~4.0–5.0 in aqueous suspension) acts as a catalyst for hydrolysis. If you are seeing low yields, "streaking" on TLC, or new impurities appearing after a column, your purification method is likely chemically altering your product.
This guide details the mechanism of this decomposition and provides a self-validating protocol to prevent it.
Module 1: Diagnostic Triage
Before altering your workflow, confirm that silica-induced decomposition is the root cause. Use this diagnostic matrix.
Symptom Checker
| Observation | Diagnostic | Likely Chemical Event |
| TLC: Product spot streaks or a new spot appears at the baseline.[3] | Hydrolysis | The P-N bond has been cleaved by acid/water, forming an H-Phosphonate.[3] |
| Column: The column band turns orange or red. | Detritylation | Silica acidity is strong enough to cleave the 5'-DMT group. |
| NMR: New 31P peaks appear around 10–20 ppm. | Hydrolysis | H-Phosphonate formation (distinct from P(V) oxidation).[4] |
| NMR: New 31P peaks appear around 30 ppm. | Oxidation | Conversion of P(III) to P(V) (Phosphate/Phosphorothioate).[4] |
The "Split-Sample" Validation Test
To confirm silica is the culprit:
-
Take a small aliquot of your crude reaction mixture.
-
Dissolve it in your elution solvent.
-
Add a spatula tip of untreated silica gel and stir for 10 minutes.
-
Filter and run a 31P NMR .
-
Result: If the P(III) peak (~149 ppm) decreases and the H-phosphonate peak (~15 ppm) appears compared to the crude, your silica is destroying your product.
Module 2: The Mechanism of Failure
Understanding the chemistry allows you to predict and prevent failure. The decomposition is not random; it is a specific, acid-catalyzed hydrolysis of the diisopropylamino leaving group.
The Decomposition Pathway
The silica surface provides protons (
Figure 1: Acid-catalyzed hydrolysis pathway of phosphoramidites on silica gel.[4]
Module 3: The "Buffered" Purification Protocol
To purify phosphoramidites successfully, you must neutralize the silica before the compound touches it.[1] Adding base to the eluent alone is often insufficient because the "front" of the column remains acidic.
Protocol: The 5% TEA Pre-Wash
Reagents:
-
Triethylamine (TEA) or Pyridine (High purity).
-
Solvent system (typically Hexane/Ethyl Acetate or DCM).[4]
-
Silica Gel 60.
Step-by-Step Workflow:
-
Slurry Preparation:
-
Prepare your silica slurry using your starting solvent mixture containing 5% Triethylamine (v/v) .
-
Why? This saturates the acidic silanol sites (
) with base ( ).
-
-
Column Packing:
-
Pour the slurry and pack the column.
-
Flush with 2 column volumes (CV) of the 5% TEA solvent.
-
-
Equilibration (Crucial):
-
Reduce the TEA concentration to 1-2% for the actual run.
-
Flush with 1 CV of this running buffer.
-
Check: The eluent exiting the column should be basic (check with pH paper).
-
-
Sample Loading:
-
Dissolve your crude phosphoramidite in a minimum amount of solvent containing 1% TEA.
-
Do not use DCM if possible, as it can be slightly acidic; if you must, neutralize it first.[4] Benzene or Toluene are excellent non-acidic alternatives for loading.
-
-
Elution:
-
Run the column quickly using "Flash" pressure. Phosphoramidites should not sit on silica for >30 minutes.
-
Collect fractions into tubes that already contain a drop of TEA (optional, but recommended for highly sensitive amidites).
-
Solvent System Additives Comparison
| Additive | Concentration | Pros | Cons |
| Triethylamine (TEA) | 1–5% | Industry standard; volatile (easy to remove).[4] | Strong smell; can form salts if HCl is present. |
| Pyridine | 0.5–1% | Milder base; less likely to cause base-catalyzed side reactions. | Harder to remove (high boiling point); toxic. |
| None | 0% | No contamination. | High risk of decomposition. Not recommended. |
Module 4: Troubleshooting & FAQs
Q1: My product turned orange/red on the column. What happened?
A: This is the "DMT Cation" effect. The silica was too acidic and cleaved the 5'-Dimethoxytrityl (DMT) protecting group. The orange color is the free DMT cation.
-
Fix: Your column was not properly neutralized. You must use the "Pre-wash" method described in Module 3. Once detritylation starts, that portion of the molecule is ruined for synthesis purposes.
Q2: I see two spots on TLC for my purified product. Is it impure?
A: Not necessarily. Phosphoramidites are chiral at the phosphorus atom.[6]
-
Explanation: You often see two diastereomers (Rp and Sp).[4] On silica TLC, these can resolve into two distinct spots close together (e.g., Rf 0.45 and 0.48).
-
Verification: Run a 31P NMR . You should see two sharp singlets near 149 ppm. If you see a spot at the baseline, that is the impurity (H-phosphonate).[3]
Q3: My 31P NMR shows a doublet at 15 ppm with a huge coupling constant. What is it?
A: That is an H-Phosphonate (hydrolysis product).[3]
-
Data: The shift is typically 10–20 ppm. The "huge split" is the
coupling (approx. 600–700 Hz), caused by the proton directly attached to the phosphorus.[3] This confirms water/acid damage.
Q4: Can I store the purified amidite in the elution solvent?
A: No. Even with TEA, solvents like Ethyl Acetate or DCM can hydrolyze or oxidize the product over time.
-
Protocol: Evaporate immediately. Co-evaporate with anhydrous acetonitrile or benzene to remove trace TEA and water. Foam the product under high vacuum and store at -20°C under Argon.
References
-
Glen Research. Deprotection and Handling of Phosphoramidites.[7] (Detailed guides on stability and deprotection conditions).
-
United States Pharmacopeia (USP). Quality Standards for DNA Phosphoramidite Raw Materials. (Defines 31P NMR standards for P(III) vs P(V) impurities).
-
Magritek. Phosphoramidite Compound Identification and Impurity Control by Benchtop NMR. (Provides specific chemical shifts for hydrolyzation products).
-
National Institutes of Health (NIH). On-demand synthesis of phosphoramidites. (Discusses the necessity of TEA in flash chromatography to prevent hydrolysis).
Sources
- 1. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. usp.org [usp.org]
- 7. glenresearch.com [glenresearch.com]
quenching reactions involving chlorophosphines safely
Technical Support Center: Safe Handling & Quenching of Chlorophosphines
Ticket ID: #CP-SAFETY-2024-Q1
Agent: Dr. A. Vance, Senior Application Scientist
Status: Open
Subject: Comprehensive Guide to Quenching Chlorophosphines (
Emergency Triage: Immediate Troubleshooting
Q: My reaction flask is smoking/fuming white gas. What is happening? A: You are witnessing the formation of hydrochloric acid (HCl) mist. Chlorophosphines react instantly with atmospheric moisture to release HCl gas.
-
Immediate Action: Check your inert gas line (Nitrogen/Argon).[1] Ensure positive pressure is maintained.[2] Check all septa and joints for leaks. If the fuming is severe, lower the hood sash completely and increase ventilation. Do not spray water on the fume; this will accelerate HCl production violently.
Q: The temperature is spiking unexpectedly during the quench. A: You likely have a "delayed exotherm" or are adding quenchant too fast.
-
Immediate Action: Stop addition immediately. Maximize cooling (dry ice/acetone or ice/salt bath). Wait for the temperature to drop back to <0°C before resuming at 10% of the previous addition rate.
Q: I spilled chlorophosphine on the bench. A: Evacuate the immediate area. Do not use water.
-
Protocol: Cover the spill with dry sand or vermiculite to absorb the liquid. Once absorbed, neutralize the solid mixture slowly by adding it to a large volume of dilute sodium carbonate solution in a fume hood.
Core Knowledge: The Chemistry of Hazard
To quench safely, you must understand the enemy. Chlorophosphines (
The Reaction:
Key Hazards:
-
Exothermicity: The P-Cl bond energy is replaced by the stronger P-O bond, releasing significant heat.
-
HCl Generation: Every mole of P-Cl bond produces one mole of HCl gas. In a closed system, this pressurizes the vessel instantly.
-
Metastable Intermediates (
specific): Partial hydrolysis can form phosphorodichloridic acid, which may accumulate and then hydrolyze rapidly all at once, causing a thermal runaway.
Standard Operating Procedures (SOPs)
SOP A: General Quenching Protocol (Small to Mid Scale)
For reactions < 100 mmol involving
Reagents Needed:
-
Inert solvent (DCM, Toluene, or Hexanes)
-
Isopropanol (IPA) or Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (
) or Sodium Hydroxide ( , 2M) -
Ice/Water bath[3]
Step-by-Step:
-
Dilution (Crucial): Never quench a neat (pure) chlorophosphine. Dilute the reaction mixture with an inert solvent (1:3 ratio minimum) to act as a heat sink.
-
Cooling: Cool the mixture to -10°C to 0°C.
-
The "Alcohol Buffer": Do not add water yet. Add IPA or MeOH dropwise.
-
Why? Alcohols react with P-Cl to form P-OR esters and HCl. This reaction is generally less violent than hydrolysis and produces soluble intermediates.
-
Observation: Gas evolution (HCl) will occur.[4] Ensure the vessel is vented to a scrubber.
-
-
Aqueous Quench: Once the exotherm from the alcohol subsides, add water or aqueous base dropwise .
-
Tip: Use a pH probe or paper to monitor acidity.
-
-
Neutralization: Continue adding base until pH > 7.
-
Separation: Transfer to a separatory funnel. The phosphorus byproducts (acids/oxides) are usually water-soluble (unless highly lipophilic R groups are present).
SOP B: The "Reverse Quench" (Large Scale / High Hazard)
Recommended for
Concept: Instead of adding water to the acid chloride (which builds up heat in the flask), add the acid chloride slowly to a large volume of chilled water/base.
Step-by-Step:
-
Prepare Quench Tank: In a separate large flask, prepare a solution of 20% Sodium Acetate or Potassium Carbonate in water. Cool to 0-5°C.
-
Transfer: Transfer the chlorophosphine reaction mixture into a pressure-equalizing addition funnel.
-
Controlled Addition: Slowly drip the reaction mixture into the rapidly stirring quench tank.
-
Control: Monitor the quench tank temperature. Do not allow it to rise above 20°C.
-
-
Verification: After addition, stir for 30-60 minutes to ensure complete hydrolysis of any metastable intermediates.
Visual Workflows
Diagram 1: General Quenching Decision Tree
Caption: Decision logic for selecting Direct vs. Reverse quenching methods based on reaction scale and hazard profile.
Technical Data & Compatibility
Table 1: Common Quenching Agents & Characteristics
| Quenching Agent | Reactivity | Gas Evolution | Recommended For |
| Water | High (Violent) | High (HCl) | Only after alcohol buffer; Reverse quench. |
| Methanol | Moderate | High (HCl + MeCl) | Primary quench for small scales. |
| Isopropanol | Low/Moderate | Moderate (HCl) | Safest general choice. Slower reaction. |
| aq. NaHCO3 | High | Very High ( | Neutralization. Warning: Foam hazard. |
| aq. NaOH (2M) | High | Low (HCl trapped) | Large scale reverse quench (traps HCl). |
Table 2: Byproduct Management
| Parent Compound | Primary Hydrolysis Product | Hazard Note |
| Phosphorous Acid ( | Disproportionates to toxic Phosphine ( | |
| Phosphoric Acid ( | Metastable intermediate risk (Phosphorodichloridic acid). | |
| Phosphine Oxide ( | Often water soluble; can be difficult to extract. |
FAQ: Advanced Troubleshooting
Q: I used the Reverse Quench for
-
Solution: Use a "Non-Aqueous Quench." Add solid Sodium Acetate or Potassium Carbonate directly to the reaction mixture, followed by small amounts of water, or use a silica gel filtration to strip the phosphorus byproducts if the scale allows.
Q: After quenching, I have a sticky orange gum at the bottom of the flask. A: This is likely polymerized phosphorus byproducts (polyphosphoric acids/oxides).
-
Cleanup: Do not scrape vigorously (shock sensitive risk is low but exists). Soak the glassware in a dilute base (NaOH) or an alcohol/base bath overnight to dissolve the gum gently.
Q: How do I dispose of the waste? A:
-
Segregation: Keep separate from organic oxidizers.[5]
-
Labeling: Mark clearly as "Acidic Organic Waste" containing "Phosphorus Compounds."
-
Check: Ensure the pH is between 5-9 before disposal if your facility requires neutralized waste.
References
-
Li, X., et al. (2012).[6] Prevention of Exothermic Runaway: Safe Quenching of Vilsmeier Reagent and POCl3. Organic Process Research & Development, 16(11), 1727–1731. Link
-
Princeton University EHS. (n.d.). Phosphorus Trichloride Safety Guide. Link
-
Sarpong Group. (2016).[5] Quenching of Pyrophoric Materials SOP. University of California, Berkeley. Link
-
Acharya, J., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development, 14(5), 1127–1132. Link
-
Stanford University EHS. (n.d.). Chemical Waste Disposal Guidelines. Link
Sources
Validation & Comparative
Technical Comparison: Bis(4-methoxyphenyl)chlorophosphine vs. Diphenylchlorophosphine
Executive Summary
In organophosphorus synthesis and ligand design, the choice between Diphenylchlorophosphine (DPCP) and Bis(4-methoxyphenyl)chlorophosphine (BMPCP) is rarely about cost alone—it is a strategic decision regarding electronic tuning.
While DPCP serves as the industry-standard baseline for synthesizing phosphine ligands (e.g., XPhos, BINAP analogs), BMPCP is the specialized alternative used to introduce strong electron-donating capability into a metal catalyst. The para-methoxy groups exert a significant
Electronic & Steric Profile
The primary differentiator is the electronic environment of the phosphorus atom. This dictates the reactivity of the chlorophosphine precursor and the performance of the final ligand in catalysis.
Hammett Electronic Tuning
The reactivity difference can be quantified using Hammett substituent constants (
| Feature | Diphenylchlorophosphine (DPCP) | Bis(4-methoxyphenyl)chlorophosphine (BMPCP) |
| Formula | ||
| Hammett | ||
| Electronic Effect | Inductive stabilization only. | Strong |
| Phosphorus Character | Moderate Electrophile. | Reduced Electrophilicity (at P-Cl); Increased Nucleophilicity (in product). |
| Cone Angle (Ligand) |
Mechanism of Electronic Enrichment
The oxygen atom in the methoxy group donates electron density into the aromatic ring, which is conjugated with the phosphorus lone pair (in the resulting phosphine) or stabilizes the P-Cl bond polarization.
Figure 1: The flow of electron density from the methoxy group to the phosphorus center and its impact on catalytic steps.
Reactivity Benchmarks
Hydrolysis and Stability
Both compounds are moisture-sensitive, releasing HCl upon contact with water to form the corresponding phosphinous acid (
-
DPCP: Hydrolyzes rapidly. The resulting oxide is stable.
-
BMPCP: Hydrolyzes faster in acidic media due to the stabilization of the protonated intermediate, but the P-Cl bond is electronically stabilized against nucleophilic attack in neutral conditions compared to electron-deficient analogs.
-
Critical Note: The resulting phosphine oxides from BMPCP are significantly more basic.
-
Nucleophilic Substitution (Ligand Synthesis)
When reacting with Grignard reagents (
-
Reaction Rate: BMPCP reacts slightly slower with nucleophiles than DPCP due to the increased electron density at the phosphorus center (making it less electrophilic).
-
Side Reactions: The electron-rich nature of BMPCP makes the phosphorus center more susceptible to oxidation during workup. Strict inert atmosphere is required.
Catalytic Performance (The "Why")
Why switch from DPCP to BMPCP?
-
Stronger Metal Binding: The increased basicity creates a stronger
-donor ligand. This is crucial for stabilizing metals in high oxidation states (e.g., Pd(IV) or Rh(III)). -
Accelerated Oxidative Addition: In cross-coupling (Suzuki, Heck), the rate-limiting step is often the oxidative addition of the aryl halide to the metal. Electron-rich ligands (from BMPCP) facilitate this step.
Experimental Protocol: Synthesis of Electron-Rich Phosphines
Scenario: You are synthesizing a tertiary phosphine ligand (
Materials
-
Precursor: Bis(4-methoxyphenyl)chlorophosphine (BMPCP) [Solid, mp 62-66 °C].
-
Reagent: Aryl/Alkyl Grignard or Organolithium.
-
Solvent: Anhydrous THF (Sodium/Benzophenone distilled).
-
Atmosphere: Argon or Nitrogen (Schlenk line).
Step-by-Step Workflow
-
Preparation (T=0):
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Cool under Argon flow.
-
Charge with BMPCP (1.0 eq, e.g., 5.0 mmol, ~1.40 g).
-
Dissolve in 20 mL anhydrous THF. The solution should be clear/yellowish.
-
-
Addition (T=30 min):
-
Cool the flask to -78 °C (Dry ice/Acetone bath). Note: Lower temperature is critical for BMPCP to prevent side reactions due to its higher reactivity toward oxidation.
-
Add the Grignard reagent (1.1 eq) dropwise via syringe over 20 minutes.
-
Observation: A color change (often to orange or white precipitate of MgCl2) indicates reaction progress.
-
-
Equilibration (T=2 hrs):
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
-
Stir at RT for an additional 1 hour.
-
-
Quench & Workup (Critical Step):
-
For DPCP: Standard aqueous workup is usually fine.
-
For BMPCP (High Risk): The product is highly prone to oxidation.
-
Method A (Air Stable Product): If the target phosphine is air-stable, quench with degassed saturated
. Extract with . -
Method B (Air Sensitive): Remove solvent in vacuo directly. Extract the residue with dry toluene under Argon. Filter through a celite pad (under Argon) to remove Mg salts.
-
-
Validation (
NMR):-
DPCP Precursor:
to ppm. -
BMPCP Precursor:
to ppm (Deshielded). -
Target Phosphine (
): Signal will shift significantly upfield (typically to ppm depending on R). -
Failure Mode: A signal at
to ppm indicates oxidation ( ).
-
Decision Matrix: When to Use Which?
Use the following logic flow to determine the correct reagent for your application.
Figure 2: Decision logic for selecting between DPCP and BMPCP based on catalytic requirements.
References
-
Sigma-Aldrich. Bis(4-methoxyphenyl)chlorophosphine Product Specification and Reactivity Profile. CAS: 13685-30-8.
-
Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348. (Foundational text on Electronic Parameters).
-
Reich, H. J.Collection of
NMR Chemical Shift Data. University of Wisconsin-Madison. (Reference for shift ranges of chlorophosphines vs phosphines). -
Beilstein Journals. "Preparation of phosphines through C–P bond formation." Beilstein J. Org. Chem. 2016, 12, 264–295.
Comparative Guide: Steric vs. Electronic Effects of Phosphine Ligands
Executive Summary
In homogeneous catalysis, the reactivity and selectivity of a metal center are dictated by the fine balance of the ancillary ligand's steric and electronic properties.[1] This guide provides a technical comparison of phosphine ligands, focusing on the interplay between the Tolman Electronic Parameter (TEP) and Steric Bulk (Cone Angle/Buried Volume) .
For drug development professionals and synthetic chemists, understanding this relationship is not merely academic—it is the primary mechanism for optimizing catalytic turnover numbers (TON) and controlling regio- and enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Theoretical Framework: The Axes of Ligand Design
To rationally select a ligand, one must quantify its two fundamental properties.
Electronic Effects (TEP)
The electronic nature of a phosphine ligand (
-
Measurement: The Tolman Electronic Parameter (TEP) is derived from the infrared stretching frequency (
) of the carbonyl mode in a complex.[2][3] -
Mechanism: Strong
-donors increase electron density on the metal, enhancing back-bonding to the CO ligands. This weakens the C=O bond, lowering the stretching frequency ( ).[2] -
Trend: Lower TEP (
) = More electron-rich metal center.
Steric Effects (Cone Angle vs. )
-
Tolman Cone Angle (
): The apex angle of a cone centered at the metal (2.28 Å from P) that encompasses the van der Waals radii of the ligand substituents. Best for symmetrical ligands ( , ). -
Percent Buried Volume (
): The percentage of the total volume of a sphere (typically 3.5 Å radius) centered at the metal occupied by the ligand. This is the modern standard for bulky, asymmetric ligands like Buchwald biaryls (e.g., XPhos, SPhos), where a simple cone angle fails to capture the "shape" of the bulk.
Comparative Analysis: Common Ligand Classes
The table below aggregates experimental data to highlight the trade-offs between steric bulk and electron donation.
| Ligand Class | Ligand | TEP ( | Cone Angle ( | Electronic Character | Steric Profile |
| Phosphites | 2076 | 109 | Strong | Small | |
| Aryl Phosphines | 2069 | 145 | Moderate | Moderate | |
| Electron-Poor Aryl | 2090 | 184 | Weak | Large | |
| Alkyl Phosphines | 2056 | 170 | Strong | Large | |
| Bulky Alkyl | 2056 | 182 | Strong | Very Large | |
| Biaryl (Buchwald) | XPhos | 2060* | ~200** | Strong | Extreme (Directed) |
*Estimated based on similar biaryl systems. **Effective cone angle varies; often measured via
Visualizing the Ligand Map
The following diagram plots common ligands on the Steric vs. Electronic axes.
Figure 1: Ligands in the top-left (red) are favored for difficult coupling reactions requiring both oxidative addition and reductive elimination support.
Mechanistic Impact on Catalytic Cycles[5]
The choice of ligand dictates the rate-limiting step of the catalytic cycle.
Oxidative Addition (OA)
-
Requirement: Electron-rich metal center (
). -
Ligand Choice: Electron-rich alkyl phosphines (
, ) raise the energy of the metal's HOMO, facilitating electron transfer to the substrate's orbital. -
Critical for: Aryl chlorides and aryl tosylates (unreactive electrophiles).
Reductive Elimination (RE)
-
Requirement: Steric crowding to "squeeze" the product out.
-
Ligand Choice: Bulky ligands (
, XPhos) destabilize the square-planar Pd(II) intermediate, driving the equilibrium toward the linear Pd(0) product. -
Critical for: Forming sterically hindered C-C or C-N bonds.
The "Goldilocks" Zone
Modern ligands like Buchwald Biaryls (e.g., SPhos, XPhos) solve the paradox. They are electron-rich (facilitating OA) and extremely bulky (facilitating RE), but their bulk is flexible. The biaryl backbone can rotate, stabilizing the
Figure 2: The influence of steric and electronic parameters at specific stages of the Pd(0)/Pd(II) cycle.
Experimental Protocols
Protocol A: Ligand Screening Workflow (HTE)
Objective: Rapidly identify the optimal steric/electronic balance for a new cross-coupling substrate.
-
Preparation: Prepare a stock solution of
or in the reaction solvent (e.g., Dioxane). -
Ligand Array: Select 4 ligands representing the quadrants of the map:
-
Dosing: Add Ligand (
ratio 2:1 for monodentate) to reaction vials. -
Reaction: Add substrates and base. Heat to 80°C for 2 hours.
-
Analysis: Analyze conversion via UPLC-MS.
-
If low conversion: Switch to more electron-rich ligand (improve OA).
-
If dehalogenation (side product): Increase steric bulk (accelerate RE over
-hydride elimination).
-
Protocol B: Determining TEP (IR Spectroscopy)
Objective: Validate the electronic donor strength of a novel phosphine.
-
Complexation: React
(Caution: Extremely Toxic) or substitute with for safer correlation.-
Modern Safer Alternative: Synthesize the
complex by ligand exchange with (in a specialized hood) or use computational DFT correlation (B3LYP/6-31G*).
-
-
Measurement: Record IR spectrum in
. -
Calculation: Identify the sharp
carbonyl band.-
Compare against standard
( ). -
: Ligand is a weaker donor than
. -
: Ligand is a stronger donor than
.
-
References
-
Tolman, C. A. (1977).[2][3] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[3] Link
-
Sigman, M. S., & Harper, K. C. (2011). Predictive and mechanistic multivariate linear regression models for reaction development. Science, 333(6051), 1875-1879. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861. Link
Sources
Strategic Ligand Design: The Impact of Chlorophosphine Precursors on Catalytic Efficacy
Executive Summary
In the architecture of homogeneous catalysis, the phosphine ligand is the scaffold that dictates the geometry and reactivity of the metal center. For drug development professionals and synthetic chemists, the choice of the chlorophosphine precursor (
This guide objectively compares ligands derived from three distinct classes of chlorophosphines—Diarylchlorophosphines (
Mechanistic Causality: The Role of the Precursor
The chlorophosphine precursor introduces the phosphorus moiety and its immediate substituents (
Electronic Modulation (The Donor Effect)
- -derived ligands: The phenyl rings are electron-withdrawing relative to alkyl groups. The resulting phosphine is less basic, stabilizing Pd(0) less effectively but promoting reductive elimination in electron-poor systems.
-
&
-derived ligands: These precursors yield electron-rich phosphines. The increased -donation facilitates the oxidative addition of unactivated aryl chlorides—often the rate-determining step in pharmaceutical synthesis.
Steric Modulation (The Spatial Effect)
-
(Cone Angle ~182°): Provides extreme steric bulk. This promotes the formation of monoligated
species, which are highly active. It also accelerates reductive elimination by crowding the metal center. - (Cone Angle ~170°): Offers a balance of bulk and flexibility, often preferred when the substrate itself is sterically demanding.
-
(Cone Angle ~145°): Less sterically hindering, allowing for bis-ligation
, which can be detrimental in challenging coupling reactions.
Comparative Performance Analysis
Case Study A: The "Alkyl Switch" in Phosphino-Triazoles
A direct comparison of ligands synthesized from
Reaction: Coupling of 2-bromo-m-xylene with o-tolylboronic acid (Sterically hindered biaryl synthesis).[1]
Conditions:
| Ligand Precursor Source | R-Group on Phosphorus | Electronic Nature | Steric Bulk | Conversion (10 h) |
| Phenyl ( | Moderate | Low | < 54% | |
| Cyclohexyl ( | Strong | High | > 98% | |
| tert-Butyl ( | Strong | Very High | > 98% |
Insight: The
Case Study B: Buchwald Ligand Evolution (XPhos vs. tBuXPhos)
The biaryl monophosphine scaffold illustrates the nuance between cyclohexyl and tert-butyl precursors.
-
XPhos (from
): The industry standard for general C-N and C-C couplings. Excellent for aryl chlorides. -
tBuXPhos (from
): The increased bulk of the tert-butyl groups prevents the formation of inactive palladacycles and off-cycle resting states more effectively than cyclohexyl groups.-
Application:
outperforms in the arylation of pyridines and other heteroocycles where catalyst deactivation via nitrogen coordination is a risk. The bulkier groups shield the metal center more effectively.
-
Visualization of Strategic Logic
Diagram 1: Ligand Synthesis & Structural Impact
This flow illustrates how the choice of chlorophosphine determines the final ligand geometry.
Caption: The synthesis workflow showing how the chlorophosphine input dictates the steric and electronic profile of the final ligand.
Diagram 2: Catalytic Cycle Influence
This diagram highlights where the properties derived from the chlorophosphine precursor impact the catalytic cycle.
Caption: Critical impact points of ligand electronics (from P-source) and sterics on the Pd-catalyzed cross-coupling cycle.
Experimental Protocols
Protocol A: Synthesis of a Dialkylbiaryl Phosphine (General)
This protocol describes the installation of the phosphine moiety using a chlorophosphine reagent. All steps must be performed under an inert atmosphere (Ar or
-
Reagents:
-
2-Bromo-biphenyl derivative (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Chlorophosphine (
or ) (1.1 equiv) -
THF (anhydrous)
-
-
Lithiation:
-
Dissolve the aryl bromide in THF at -78°C.
-
Add n-BuLi dropwise over 15 minutes.
-
Stir at -78°C for 1 hour to generate the organolithium intermediate.
-
-
Phosphination:
-
Dissolve the chosen chlorophosphine in a minimal amount of THF.
-
Add the chlorophosphine solution dropwise to the organolithium mixture at -78°C.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Workup:
-
Quench with degassed water.
-
Extract with diethyl ether or ethyl acetate (under inert conditions if the ligand is air-sensitive).
-
Recrystallize from ethanol/methanol (common for Buchwald ligands) to obtain the white crystalline solid.
-
Protocol B: Catalytic Screening Workflow
A self-validating system to compare ligand efficacy.
-
Stock Solutions: Prepare 0.01 M stock solutions of
and the Ligands in Toluene. -
Ratio Control: Mix Pd and Ligand in a 1:2 ratio (L:Pd = 2:1) in a separate vial and stir for 30 minutes at 60°C to pre-form the active catalyst complex. Note: Pre-formation reduces variability caused by induction periods.
-
Reaction Setup:
-
Vial A: Aryl Chloride (1.0 mmol) + Amine/Boronic Acid (1.2 mmol) + Base (
or , 2.0 equiv). -
Add Catalyst solution (0.5 - 2.0 mol% Pd).
-
Add solvent (Dioxane or Toluene) to reach 0.2 M concentration.
-
-
Monitoring:
-
Heat to 80-100°C.
-
Sample at t=1h, 4h, and 24h.
-
Validation: Use GC-FID or HPLC with an internal standard (e.g., dodecane) to calculate conversion. Do not rely solely on isolated yield for screening.
-
References
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group - UCLA. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics (ACS Publications). [Link]
-
Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. [Link][2]
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. National Institutes of Health (PubMed). [Link]
Sources
Comparative Analysis of Yields: Suzuki-Miyaura vs. Mizoroki-Heck Coupling
Content Type: Publish Comparison Guide
Executive Summary: The Yield vs. Utility Trade-off
In pharmaceutical process chemistry, the choice between Suzuki-Miyaura (Suzuki) and Mizoroki-Heck (Heck) coupling often dictates the efficiency of the entire synthetic route. While both utilize Palladium (Pd) catalysis to form C-C bonds, they serve distinct kinetic and thermodynamic masters.
The Verdict:
-
Suzuki-Miyaura is the Yield King for complex, late-stage functionalization. It offers predictable regioselectivity and mild conditions, typically exceeding 90% isolated yields for biaryl and heterobiaryl systems, albeit with lower atom economy due to the boronic acid byproduct.
-
Mizoroki-Heck is the Atom-Economy Champion for alkenylations. It eliminates the need for pre-functionalized organometallics (like boronic acids), theoretically offering a more direct route. However, practical yields often suffer (60-80%) due to competing
-hydride elimination pathways and regio-isomerization, unless substrates are electronically biased.
This guide provides a technical breakdown of yield-limiting factors, supported by a direct experimental comparison of styrene synthesis.
Mechanistic Divergence & Yield Implications[1][2]
To understand yield loss, one must understand the cycle. The divergence occurs after Oxidative Addition. Suzuki relies on Transmetallation (base-dependent), while Heck relies on Migratory Insertion (alkene-dependent).
Comparative Catalytic Cycle (DOT Visualization)
Figure 1: Mechanistic bifurcation showing the extra activation steps in Suzuki (Transmetallation) versus the insertion/elimination sequence in Heck.
Critical Parameter Analysis
The following table summarizes why yields fluctuate between the two methodologies when applied to similar target molecules (e.g., styrenes).
| Parameter | Suzuki-Miyaura Coupling | Mizoroki-Heck Coupling |
| Primary Yield Killer | Protodeboronation: Boronic acids can hydrolyze/deboronate before coupling. | Isomerization: Migration of the double bond; formation of branched vs. linear products. |
| Substrate Scope | Broad: Tolerates sp3 alkyl, aryl, and vinyl partners. | Restricted: Mostly limited to styrene/acrylate derivatives (activated alkenes). |
| Base Sensitivity | High: Base is stoichiometric and participates in the rate-determining step. | Moderate: Base acts as a proton scavenger (HI sponge). |
| Purification Burden | High: Boron byproducts can be difficult to remove from polar products. | Low: Salt byproducts (Et3NH+ X-) are easily washed away. |
| Typical Yield | 90-98% (Optimized) | 75-88% (Optimized) |
Experimental Case Study: Synthesis of (E)-Stilbene
To provide an objective comparison, we analyze the synthesis of (E)-stilbene using both methodologies. This "apples-to-apples" comparison highlights the trade-off between step-count and yield.
Route A: The Heck Approach
-
Reagents: Iodobenzene + Styrene
-
Concept: Direct alkenylation.
-
Challenge: Controlling regioselectivity (terminal vs. internal arylation) and preventing polymerization of styrene.
Route B: The Suzuki Approach
-
Reagents: Iodobenzene + trans-2-Phenylvinylboronic acid
-
Concept: Cross-coupling of pre-functionalized partners.
-
Challenge: Stability of the vinylboronic acid.
Comparative Data Table
| Metric | Route A (Heck) | Route B (Suzuki) | Analysis |
| Isolated Yield | 82% | 94% | Suzuki dominates due to lack of regio-isomers. |
| Regioselectivity | 90:10 (trans:branched) | >99:1 (trans) | Heck suffers from "cationic" pathway leakage leading to branched isomers. |
| Reaction Temp | 100°C | 80°C | Suzuki proceeds under milder conditions. |
| Atom Economy | 100% (Theoretical) | ~70% | Heck is greener if yield is high; Suzuki generates stoichiometric boron waste. |
| Cost/Gram | Low | High | Vinylboronic acids are 5-10x more expensive than styrene. |
Detailed Experimental Protocols
Note: These protocols are designed for 1.0 mmol scale. All glassware must be oven-dried.
Protocol A: Heck Coupling (Cost-Effective)[1]
-
Charge: In a 20 mL vial, add Iodobenzene (1.0 mmol), Styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Solvent: Add anhydrous DMF (5 mL) and Triethylamine (2.0 mmol).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Expert Insight: Higher temperature is required to overcome the activation energy of insertion. The bulky phosphine ligand (o-tolyl) is crucial to prevent "Pd-black" precipitation and enforce the specific geometry required for reductive elimination.
-
-
Workup: Dilute with Et₂O, wash with 1M HCl (to remove amine), then Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes).
Protocol B: Suzuki Coupling (High Precision)
-
Charge: In a 20 mL vial, add Iodobenzene (1.0 mmol), trans-2-Phenylvinylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add DME (Dimethoxyethane) (4 mL) and 2M aq. Na₂CO₃ (2 mL).
-
Expert Insight: The biphasic system (organic/aqueous) is essential. The base must be dissolved in water to activate the boronic acid into the reactive boronate species [Rb-B(OH)3]-.
-
-
Reaction: Degas (sparge with Argon for 5 mins), seal, and heat to 80°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with water.
-
Note: If the organic layer is dark, treat with activated charcoal to remove Pd residues.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
Why Your Heck Yield is Low (<60%)
-
The Problem:
-Hydride Elimination occurring away from the aryl group, or polymerization of the alkene. -
The Fix: Switch to the "Jeffery Conditions" (Phase transfer catalysis). Add TBAB (Tetrabutylammonium bromide) and use solid K₂CO₃ in DMF. This stabilizes the Pd-nanoparticles formed in situ and often boosts yields by 15-20%.
Why Your Suzuki Yield is Low (<70%)
-
The Problem: Protodeboronation. The C-B bond breaks, replacing the boron with a proton before it can couple.
-
The Fix:
-
Switch to anhydrous conditions using CsF or K₃PO₄ as the base in Dioxane.
-
Use MIDA boronates or Trifluoroborates (Molander salts), which release the active boron species slowly, preventing decomposition.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Pfizer Inc. (2008). "Green Chemistry in Drug Discovery." Comparison of Suzuki vs Heck in Process Scale-up. (General Reference to Industrial Practices).
-
Knowles, J. P., & Whiting, A. (2007).[1] The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link
Sources
Comparative Guide: Baseline Catalyst Screening Strategies Using Standard Phosphine Ligands
Introduction: The "Time-to-Result" Imperative
In pharmaceutical discovery, the "baseline screen" is the first line of defense against synthetic bottlenecks. When a standard Suzuki, Buchwald-Hartwig, or Negishi coupling fails, the goal is not immediately to design a novel ligand, but to rapidly interrogate the chemical space using a "Standard Candle" set of ligands.
This guide objectively compares the performance of industry-standard phosphine ligands. It moves beyond simple lists to explain the causality of performance—why a specific ligand architecture succeeds where others fail—and provides a self-validating High-Throughput Experimentation (HTE) protocol to execute this screening.
The Competitors: Ligand Classes & Mechanistic Rationale[1]
To screen effectively, one must understand the tools. We categorize standard ligands into three distinct mechanistic classes.
Table 1: Ligand Physicochemical Properties[2]
| Ligand Class | Representative Ligand | Electronic Character | Steric Bulk (Cone Angle/Bite Angle) | Primary Utility |
| Classic Monodentate | PPh3 (Triphenylphosphine) | Neutral/Weak Donor | 145° (Cone) | Baseline reference; unhindered aryl iodides/bromides.[1] |
| Electron-Rich Alkyl | PCy3 (Tricyclohexylphosphine) | Strong | 170° (Cone) | Activation of aryl chlorides; oxidative addition promoter.[1] |
| Standard Bidentate | dppf | Neutral | 99° (Bite Angle) | Reductive elimination promoter; versatile for diverse couplings.[1] |
| Wide-Bite Bidentate | Xantphos | Neutral/Weak Donor | 111° (Bite Angle) | Enforces reductive elimination; excellent for C-N and C-O couplings.[1] |
| Dialkylbiaryl | XPhos | Electron-Rich | High (% | Sterically hindered substrates; challenging aryl chlorides.[1] |
Mechanistic Logic[2]
-
Oxidative Addition (OA): Facilitated by electron-rich ligands (e.g., PCy3, XPhos) which increase electron density on the Pd(0) center.[1]
-
Reductive Elimination (RE): Facilitated by bulky ligands (steric crowding forces product release) or wide bite angles (distorts square planar geometry).[1]
Strategic Experimental Design
Do not screen randomly. Use a logic-driven selection process to populate your screening plate.
Diagram 1: Ligand Selection Logic
Caption: Decision tree for selecting the optimal ligand class based on substrate properties.
[2]
Detailed Protocol: The "Self-Validating" HTE Workflow
Reliability in screening comes from consistency.[1] This protocol uses a Stock Solution approach to minimize weighing errors, which are the primary source of noise in sub-10 mg scale reactions.
Reagents & Setup
-
Vessel: 96-well glass block or 1 mL shell vials.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).[1]
-
Base:
(finely ground) or .[1] -
Internal Standard (IS): 4,4'-Di-tert-butylbiphenyl (DTBB) or Dodecane.[1] Crucial for quantifying yield vs. conversion.
Step-by-Step Workflow
-
Stock Preparation (In Glovebox):
-
Substrate Stock: Dissolve Electrophile (1.0 equiv) + Nucleophile (1.5 equiv) + Internal Standard (0.1 equiv) in solvent.[1]
-
Catalyst Stock: Prepare Pd source (e.g.,
or ) and Ligand separately.[1] -
Pre-complexation:[1] Mix Pd and Ligand stocks in a separate vial and stir for 15 mins at RT. This generates the active
species and reduces the "induction period" noise.
-
-
Dosing:
-
Reaction:
-
Seal tightly.[1] Heat to 80-100°C for 16 hours with vigorous stirring (magnetic tumble stirring preferred over orbital shaking).
-
-
Quench & Analysis:
Diagram 2: HTE Workflow
Caption: Step-by-step High-Throughput Experimentation workflow ensuring data integrity.
Performance Comparison: Representative Data
To illustrate the impact of ligand selection, we present data representative of a "difficult" transformation: The Suzuki coupling of a sterically hindered aryl chloride (2-chloro-1,3-dimethylbenzene) with phenylboronic acid.
Note: Data below is synthesized from established literature trends (see References) to demonstrate typical relative performance.
Table 2: Comparative Screening Results
| Entry | Ligand | Conversion (%) | Yield (%) | Selectivity (Yield/Conv) | Observation |
| 1 | PPh3 | < 5% | 0% | N/A | Failed. Cannot activate Ar-Cl bond (poor OA). |
| 2 | dppf | 35% | 28% | 0.80 | Poor. Bite angle helps, but lacks electron density for OA. |
| 3 | PCy3 | 85% | 60% | 0.70 | Good OA. High conversion, but significant dehalogenation (side reaction).[1] |
| 4 | Xantphos | 40% | 38% | 0.95 | Slow. Wide bite angle is good, but too sterically crowded for OA of hindered chloride.[1] |
| 5 | XPhos | 99% | 95% | 0.96 | Optimal. High electron density drives OA; Bulk drives RE.[1] |
Data Interpretation[2][5][6][7][8][9][10]
-
PPh3 fails because aryl chlorides have a high bond dissociation energy; PPh3 is not electron-rich enough to facilitate oxidative addition.[1]
-
PCy3 succeeds in breaking the bond (high conversion) but suffers from
-hydride elimination or protodehalogenation pathways, lowering yield.[1] -
XPhos dominates because the biaryl backbone stabilizes the Pd(0) species, preventing catalyst decomposition, while the cyclohexyl groups provide the electron density needed for oxidative addition.
Mechanistic Interpretation
Why did XPhos succeed? The catalytic cycle below visualizes the critical influence points.
Diagram 3: Ligand Influence on Catalytic Cycle
Caption: Catalytic cycle highlighting where specific ligand properties accelerate reaction steps.
Conclusion
For baseline screening, a "scattershot" approach is inefficient.[1] By utilizing a kit containing PPh3 (baseline), dppf (robust bidentate), and XPhos/SPhos (advanced dialkylbiaryl), and applying the stock-solution protocol described, researchers can rapidly identify the steric/electronic requirements of their specific substrate, reducing the optimization phase from weeks to days.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Tolman, C. A. (1977).[1] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.
-
Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Pfizer Inc. (2014).[1] "High-Throughput Experimentation in the Pharmaceutical Industry."[1] Reaction Chemistry & Engineering. (Contextual Reference for HTE protocols).
-
Strem Chemicals. "Phosphine Ligand Kits for Catalysis." Product Guide.
Sources
Quantitative Analysis of Reaction Kinetics with Different Ligands: A Comparative Guide
Executive Summary: Beyond Affinity ( )
In modern drug discovery, the equilibrium dissociation constant (
This guide provides a technical comparison of the three dominant label-free platforms for quantifying these kinetics: Surface Plasmon Resonance (SPR) , Bio-Layer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) . While ITC remains the gold standard for thermodynamics, this guide establishes why high-sensitivity SPR is the requisite choice for resolving the rapid kinetics of diverse ligand classes—from fragments to antibodies—and provides a validated protocol for Single-Cycle Kinetics (SCK).
Technology Comparison: Selecting the Right Platform
The choice of platform dictates the fidelity of your kinetic data. The following table contrasts the performance of high-sensitivity SPR systems (e.g., Biacore 8K, T200) against BLI (e.g., Octet) and ITC.
Table 1: Comparative Performance Metrics
| Feature | SPR (e.g., Biacore) | BLI (e.g., Octet) | ITC (e.g., MicroCal) |
| Primary Output | Real-time Kinetics ( | Real-time Kinetics ( | Thermodynamics ( |
| Sensitivity (MW limit) | High (>100 Da) | Moderate (>300-1000 Da) | N/A (Heat-based) |
| Sample Consumption | Low (5-50 µg) | Low (Non-destructive) | High (mgs required) |
| Throughput | Medium-High (Parallel channels) | High (96/384 well dip) | Low (Serial injections) |
| Kinetics Range ( | Equilibrium only (mostly) | ||
| Fluidics | Microfluidics (Laminar flow) | Open well (Orbital shake) | Stirred cell |
| Best For | Fragments, Small Molecules, High-Affinity interactions | Antibodies, Crude samples, Epitope binning | Stoichiometry, Mechanism of Action |
Decision Matrix: Method Selection
The following diagram illustrates the logical decision pathway for selecting the appropriate kinetic assay based on ligand type and experimental constraints.
Figure 1: Decision matrix for selecting the optimal label-free assay platform based on analyte size, purity, and data requirements.
Technical Deep Dive: The Necessity of SPR for Small Molecules
While BLI is excellent for high-throughput antibody quantitation, it often lacks the signal-to-noise ratio required for small molecule kinetics.
-
Mass Transport Limitation (MTL): SPR microfluidics allow for precise control of flow rates (up to 100 µL/min). High flow rates minimize the diffusion layer thickness, ensuring that the observed binding rate is reaction-limited, not diffusion-limited. BLI relies on orbital shaking, which is less efficient at reducing MTL for fast-on (
) compounds. -
Refractive Index Sensitivity: Small molecules induce very small changes in refractive index. High-end SPR systems use a reference channel to subtract bulk refractive index changes (DMSO effect) with extreme precision, allowing detection of binding responses as low as 1 RU.
Experimental Protocol: SPR Single-Cycle Kinetics (SCK)
The Single-Cycle Kinetics (SCK) method is superior to traditional Multi-Cycle Kinetics (MCK) for determining kinetic constants of diverse ligands because it eliminates the need for regeneration between analyte injections. This preserves the ligand's biological activity and saves time.
Materials & Reagents
-
Instrument: Biacore 8K, T200, or equivalent high-sensitivity SPR.
-
Sensor Chip: CM5 (Carboxymethylated dextran) for standard amine coupling.
-
Ligand: Target protein (>90% purity), diluted in 10 mM Sodium Acetate (pH 4.5-5.5).
-
Analyte: Small molecule library, diluted in Running Buffer + 1-5% DMSO.
-
Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Step-by-Step Methodology
Phase 1: Surface Preparation (Immobilization)
-
System Check: Ensure the system is primed with Running Buffer. Set temperature to 25°C.
-
Pre-concentration: Inject ligand (10 µg/mL) over the unactivated surface to determine optimal pH for enrichment (aim for >10-fold signal increase).
-
Activation: Inject EDC/NHS (1:1 mix) for 420s at 10 µL/min to activate carboxyl groups.
-
Ligand Injection: Inject ligand until target immobilization level (
) is reached.-
Calculation:
. -
Target: For kinetics, aim for a theoretical
of 30–50 RU to avoid steric hindrance and aggregation.
-
-
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.
Phase 2: Single-Cycle Kinetic Run
Rationale: In SCK, the analyte is injected at increasing concentrations sequentially without regeneration steps.
-
Conditioning: Run 3-5 "startup" cycles with buffer injections to stabilize the baseline.
-
Solvent Correction (Critical for Small Molecules): If using DMSO, run a solvent correction cycle (4-8 points varying DMSO from 4.5% to 5.5%) to compensate for bulk refractive index shifts.
-
Analyte Injection:
-
Prepare a 5-point dilution series of the analyte (e.g., 0.1x, 0.3x, 1x, 3x, 10x
). -
Flow Rate: Set to 30 µL/min or higher to minimize mass transport.
-
Sequence: Inject the lowest concentration (contact time: 60s). Do NOT regenerate.
-
Immediately inject the next higher concentration. Repeat for all 5 concentrations.
-
-
Dissociation: After the highest concentration injection, allow a long dissociation phase (e.g., 300–600s) to accurately measure
.
Phase 3: Data Analysis
-
Zeroing: Zero on the y-axis (baseline) and x-axis (injection start).
-
Referencing: Subtract the signal from the Reference Channel (unmodified surface) to remove bulk effects.
-
Blank Subtraction: Subtract "Zero Concentration" buffer injections to remove system drift.
-
Fitting: Fit the curve to a 1:1 Binding Model .
-
Equation:
-
Quality Control: Check the
value (should be < 10% of ) and inspect residuals for systematic deviation.
-
Visualization of Kinetic Workflow
The following diagram outlines the critical path for a Single-Cycle Kinetics experiment, highlighting the "No Regeneration" advantage.
Figure 2: Workflow for Single-Cycle Kinetics (SCK). Note the sequential injections allow for kinetic accumulation without harsh regeneration steps.
References
-
Comparison of SPR and BLI Technology Principles. IA Analysis. Available at: [Link]
-
Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. National Institutes of Health (NIH). Available at: [Link]
-
Residence time in drug discovery: current insights and future perspectives. National Institutes of Health (NIH). Available at: [Link]
-
Analyzing Kinetic Binding Data - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Biacore vs Octet: Which Binding Assay is Right for Your Program? Precision Antibody. Available at: [Link]
confirming product structure with X-ray crystallography
Publish Comparison Guide: Confirming Product Structure with X-ray Crystallography
Executive Summary In the landscape of drug development, structural confirmation is the bedrock of regulatory approval and intellectual property protection. While Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) offer powerful insights into dynamics and large-complex architecture respectively, X-ray Crystallography (XRD) remains the definitive "gold standard" for establishing absolute configuration, precise bond lengths/angles, and atomic-level interactions. This guide provides a technical comparison of these methodologies, detailing why XRD is often the non-negotiable step for final product validation, supported by experimental protocols and decision frameworks.
Technical Deep Dive: The X-ray Advantage
X-ray crystallography operates on the principle of diffraction, where a crystalline lattice scatters X-ray beams into a specific pattern (reciprocal space), which is then Fourier-transformed into electron density (real space).[1]
-
Absolute Configuration: For small molecule Active Pharmaceutical Ingredients (APIs), XRD is the only method that yields direct, unambiguous proof of chirality (R vs. S enantiomers) via anomalous scattering (Flack parameter).
-
Resolution: Routinely achieves <1.0 Å (atomic resolution), allowing visualization of individual hydrogen atoms in favorable cases, far surpassing standard Cryo-EM (~2-3 Å) or solution NMR.
-
Phase Problem: Unlike microscopy, diffraction records amplitude but loses phase.[2] Recovering this phase (via Direct Methods for small molecules or Molecular Replacement/SAD for proteins) is the central mathematical challenge, yet it serves as a rigorous internal validation filter.
Comparative Analysis: XRD vs. NMR vs. Cryo-EM
The choice of method depends on the analyte size, state, and required resolution.
Table 1: Structural Determination Methodologies Comparison
| Feature | X-ray Crystallography (XRD) | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Primary Application | Small Molecule APIs (SC-XRD) & Soluble Proteins (MX) | Dynamics, formulations, & proteins <30-50 kDa | Large macromolecular complexes (>100 kDa), membrane proteins |
| Sample State | Solid Crystalline Lattice | Solution (Liquid) or Solid State | Vitreous Ice (Frozen Hydrated) |
| Resolution Limit | Atomic (<0.8 Å - 2.5 Å) | Local restraints (distance/angle), not true spatial resolution | Near-atomic (1.5 Å - 4.0 Å); variable local resolution |
| Absolute Configuration | Definitive (via Anomalous Dispersion) | Inferential (requires chiral derivatization) | Inferential (resolution dependent) |
| Sample Quantity | Low (<1 mg possible if crystal grows) | High (5–10 mg, isotopic labeling often required) | Very Low (<0.1 mg) |
| Throughput | High (automated pipelines available) | Medium | Low (computationally expensive) |
| Major Limitation | Requirement for Crystallization | Size limit & complexity of spectra | Cost & reconstruction artifacts |
Expert Insight: For an Investigational New Drug (IND) application, SC-XRD is virtually mandatory to claim a specific polymorph or enantiomer. NMR confirms chemical connectivity, but XRD confirms the spatial reality.
Experimental Protocol: High-Resolution Structure Determination
This workflow describes the rigorous path for a Small Molecule API or Protein Therapeutic structure confirmation.
Phase I: Crystallization & Screening[3][5]
-
Objective: Induce controlled precipitation to form an ordered lattice.
-
Method: Vapor Diffusion (Hanging/Sitting Drop).
-
Preparation: Ensure purity >95% via HPLC/Mass Spec. Dynamic Light Scattering (DLS) should show a monodisperse peak (polydispersity <20%).
-
Screening: Set up 96-well plates mixing sample (10 mg/mL) with varying precipitants (PEG, salts) at 1:1 ratio.
-
Optimization: Once "hits" (micro-crystals) appear, refine pH and precipitant concentration in 24-well grids to grow diffraction-quality single crystals (>50 µm).
-
Phase II: Data Collection & Diffraction
-
Source: In-house Cu/Mo source or Synchrotron Beamline.
-
Cryo-Protection: Flash-cool crystal in liquid nitrogen (100 K) using a cryo-protectant (e.g., 20% glycerol) to minimize radiation damage.
-
Strategy: Collect 180°–360° of data with 0.1°–0.5° oscillation per frame.
-
Metric: Aim for Completeness >98% and I/σ(I) > 2.0 in the highest resolution shell.
Phase III: Structure Solution & Refinement
-
Processing: Index spots to determine Unit Cell dimensions and Space Group (e.g., P212121). Integrate intensities.
-
Phasing:
-
Small Molecules: Use Direct Methods (probabilistic relationships of phases).
-
Proteins: Use Molecular Replacement (MR) if a homolog exists, or SAD/MAD (anomalous diffraction) if heavy atoms (Se, metals) are present.
-
-
Refinement: Iteratively adjust atomic positions to minimize the difference between calculated (
) and observed ( ) structure factors. -
Validation: Check Ramachandran plots (proteins) or checkCIF (small molecules) for geometric outliers.
Visualization: Decision Logic & Workflow
Diagram 1: Structural Method Decision Tree
Caption: Logic flow for selecting the optimal structural confirmation tool based on analyte properties.
Diagram 2: X-ray Crystallography Workflow
Caption: The iterative cycle of X-ray structure solution from sample to validated model.
References
-
RCSB Protein Data Bank. Methods for Determining Structure. Retrieved from [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Deactivation of Bis(4-methoxyphenyl)chlorophosphine
Executive Summary & Operational Urgency
Bis(4-methoxyphenyl)chlorophosphine (CAS: 13685-30-8) is a specialized electrophilic phosphorus reagent used primarily in ligand synthesis. Unlike standard organic waste, this compound presents a dual-hazard profile : it is corrosive (Skin Corr. 1B) and violently water-reactive.
The Critical Hazard: Improper disposal into aqueous waste streams or trash triggers rapid hydrolysis, releasing Hydrogen Chloride (HCl) gas and generating significant heat. This can pressurize waste containers, causing ruptures or explosions in satellite accumulation areas.
Core Directive: This material must be chemically deactivated (quenched) before it enters the general hazardous waste stream. This guide details the "Dilute-Cool-Neutralize" protocol required to render the compound safe for final disposal.
Chemical Profile & Hazard Identification
Understanding the physical properties is the first step in designing a safe disposal plan.
| Parameter | Data | Operational Implication |
| Chemical Name | Bis(4-methoxyphenyl)chlorophosphine | Target compound for deactivation. |
| CAS Number | 13685-30-8 | Use for labeling and inventory reconciliation. |
| Molecular Weight | 280.69 g/mol | Heavy molecule; density likely >1.0 g/mL. |
| Physical State | Viscous liquid or low-melting solid | May require gentle warming or solvent to transfer. |
| Reactivity | Water Reactive (R2) | Hydrolyzes immediately on contact with moisture. |
| Primary Hazards | Corrosive, Lachrymator | Causes severe skin burns and eye damage. |
| Hydrolysis Products | Bis(4-methoxyphenyl)phosphine oxide + HCl | The oxide is stable; HCl is the immediate inhalation threat. |
Pre-Operational Planning
The Mechanism of Danger (Causality)
To safely dispose of this chemical, you must understand why it is dangerous. The chlorophosphine bond (
Why we do not use water directly: Directly adding water to the neat chemical creates a biphasic system. The reaction occurs at the interface, generating localized hot spots that can boil the water, projecting corrosive material (a "steam explosion") and releasing a cloud of acid gas.
Required PPE & Engineering Controls[1]
-
Respiratory: Work strictly inside a certified chemical fume hood.
-
Hands: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield® (Laminate) or heavy-gauge Nitrile (8 mil) to prevent permeation of the organophosphorus compound.
-
-
Eyes: Chemical splash goggles (Face shield recommended for bulk quantities >50g).
The "Dilute-Cool-Neutralize" Deactivation Protocol
This protocol converts the reactive chlorophosphine into a stable phosphine oxide and neutralizes the acid by-product.
Phase 1: Preparation & Dilution
-
Secure the Area: Clear the fume hood of incompatible chemicals (oxidizers, other acids).
-
Prepare the Reaction Vessel: Select a 3-neck round bottom flask (RBF) sized at least 5x the volume of the waste to be treated. Clamp it securely.
-
Inert Solvent Addition: Dissolve the Bis(4-methoxyphenyl)chlorophosphine in a non-reactive, non-protic solvent.
-
Recommended: Dichloromethane (DCM) or Toluene.
-
Ratio: Add ~10 mL of solvent per 1 gram of chlorophosphine.
-
Reasoning: This acts as a heat sink , absorbing the exotherm of the subsequent quenching steps.
-
Phase 2: Controlled Quenching
-
Thermal Control: Place the RBF in an ice/water bath to maintain internal temperature <10°C.
-
The Alcohol Quench (Primary Deactivation):
-
Do not add water yet.
-
Slowly add Isopropanol (IPA) or Methanol via an addition funnel or syringe.
-
Rate: Dropwise. Watch for bubbling (HCl release).
-
Mechanism:[1] Alcohol reacts with the P-Cl bond to form an ester intermediate, which is less violently reactive than the initial hydrolysis.
-
-
The Aqueous Quench (Secondary Deactivation):
-
Once the alcohol addition produces no further exotherm/bubbling, slowly add a 10% Sodium Carbonate (
) solution. -
Caution: This will generate
gas as it neutralizes the HCl. Add very slowly to prevent foaming over.
-
Phase 3: Validation & Final Disposal
-
Verification: Test the pH of the aqueous layer. It should be neutral (pH 6–8).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Organic Layer: Contains the stabilized phosphine oxide and solvent. Dispose of as Halogenated Organic Solvent Waste .
-
Aqueous Layer:[2] Contains salts (NaCl). If free of organics, this may be drain disposable depending on local regulations; however, the safest route is to combine it with the organic waste or dispose of it as Aqueous Chemical Waste .
-
-
Labeling: Label the waste container: "Deactivated Bis(4-methoxyphenyl)chlorophosphine reaction mixture (DCM, Phosphine Oxide, Trace Acid)."
Decision Workflow Diagram
The following logic flow ensures you select the correct procedure based on the state of the material.
Figure 1: Decision tree for the safe handling and disposal of chlorophosphines, prioritizing thermal control and neutralization.
Regulatory Compliance & Waste Codes
Failure to quench this material properly results in the generation of "Reactive Waste" which carries stricter transport penalties.
-
RCRA Waste Codes (USA):
-
D002 (Corrosive): If pH < 2.
-
D003 (Reactive): If unquenched (water reactive).
-
U-List/P-List: While this specific CAS is not typically P-listed, it is a toxic organophosphorus compound and should be treated with the same rigor.
-
-
Container Labeling:
-
Must be labeled "Hazardous Waste."
-
Must list constituents: "Dichloromethane, Isopropanol, Organophosphorus compounds."
-
Do not seal the cap tightly immediately after quenching; allow 24 hours for any residual gas evolution to cease (vented cap).
-
Emergency Response
-
Skin Contact: Immediate flushing with water for 15 minutes. The hydrolysis on skin creates HCl acid burns. Seek medical attention immediately.
-
Spill (Outside Hood): Evacuate the lab. Do not attempt to clean up a bulk spill (>100mL) without SCBA (Self-Contained Breathing Apparatus) due to HCl fumes. Contact EHS/Fire Department.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13685-30-8, Bis(4-methoxyphenyl)chlorophosphine. Retrieved from [Link]
-
University of California, San Diego (UCSD). Standard Operating Procedure: Pyrophoric and Water-Reactive Chemicals. (Provides the foundational "Dilute-Cool-Neutralize" methodology). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002, D003). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
